EEDi-5273
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H22F4N6O2 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one |
InChI |
InChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33) |
Clave InChI |
OAYMRNSLBKYMKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2=CC(=NC=C2C3=CN=C(N4C3=C(C1=O)N=C4)NCC5=C(C=CC6=C5CCO6)F)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
EEDi-5273: A Deep Dive into the Allosteric Inhibition of PRC2
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
EEDi-5273 is a highly potent and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It exerts its anti-tumor effects through a novel allosteric mechanism, targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, this compound disrupts the positive feedback loop that is crucial for PRC2's full catalytic activity. This leads to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing. The subsequent reactivation of silenced tumor suppressor genes ultimately inhibits cancer cell proliferation and can lead to complete and sustained tumor regression in preclinical models. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of the PRC2 Complex
The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, SUZ12, and EED. EZH2 is the catalytic subunit responsible for the methylation of H3K27. The activity of EZH2 is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks on the chromatin. This creates a positive feedback loop, propagating the repressive H3K27me3 mark and leading to the silencing of target genes, including many tumor suppressors.
This compound functions as a direct competitive inhibitor of the EED-H3K27me3 interaction. By occupying the H3K27me3 binding pocket on EED, this compound prevents the allosteric activation of EZH2, thereby inhibiting the methyltransferase activity of the PRC2 complex. This leads to a decrease in global H3K27me3 levels, reactivation of PRC2 target genes, and ultimately, inhibition of cancer cell growth.[1][2]
Below is a diagram illustrating the PRC2 signaling pathway and the inhibitory action of this compound.
Caption: PRC2 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| AlphaScreen | EED | 0.2 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Treatment Duration | Reference |
| KARPAS422 | Cell Proliferation (WST-8) | 1.2 | 7 days | [1] |
Table 3: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Animal Model | Dosage | Outcome | Reference |
| SCID Mice | 50 mg/kg, oral | Complete and persistent tumor regression | [1] |
Detailed Experimental Protocols
EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between the EED protein and a biotinylated peptide representing histone H3 trimethylated at lysine 27.
-
Materials:
-
His-tagged human EED protein (amino acids 1-441)
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer
-
384-well OptiPlate (PerkinElmer)
-
This compound serially diluted in DMSO
-
-
Protocol:
-
Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing 20 nM His-tagged EED protein to each well.
-
Add 2.5 µL of a solution containing 20 nM biotinylated H3K27me3 peptide to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 2.5 µL of a suspension containing streptavidin-coated Donor beads and anti-His Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) at an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
The IC50 values are calculated by nonlinear regression analysis using GraphPad Prism software.[1]
-
Cell Proliferation Assay (WST-8)
This colorimetric assay measures the number of viable cells in a culture by assessing the activity of cellular dehydrogenases.
-
Materials:
-
KARPAS422 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
96-well cell culture plates
-
This compound serially diluted in DMSO
-
WST-8 reagent (e.g., CCK-8)
-
-
Protocol:
-
Seed KARPAS422 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control).
-
Incubate the plates for 7 days.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The IC50 values are calculated by normalizing the absorbance readings to the DMSO-treated control and performing nonlinear regression analysis using GraphPad Prism software.[1]
-
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model of human B-cell lymphoma.
-
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
KARPAS422 cells
-
Matrigel
-
This compound formulated for oral administration
-
-
Protocol:
-
Subcutaneously inject 1 x 10^7 KARPAS422 cells mixed with Matrigel into the flank of SCID mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily.
-
Monitor tumor volume and body weight regularly.
-
Continue treatment for a specified period (e.g., 28 days) or until a predetermined endpoint is reached.
-
Euthanize mice and excise tumors for further analysis if required.[1]
-
Below is a diagram illustrating the experimental workflow for the in vivo xenograft study.
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its allosteric mechanism of action, potent biochemical and cellular activity, and significant in vivo efficacy underscore its potential as a novel treatment for PRC2-dependent malignancies. The detailed methodologies provided in this document serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop this class of epigenetic inhibitors.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - Journal of Medicinal Chemistry - Figshare [figshare.com]
The Pivotal Role of EED in the PRC2 Complex: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator, essential for maintaining transcriptional repression and cellular identity. Its catalytic activity, the methylation of histone H3 on lysine 27 (H3K27), is intricately controlled by its core components. Among these, the Embryonic Ectoderm Development (EED) protein emerges as a critical non-catalytic subunit, acting as both a scaffold for complex integrity and a key allosteric activator. This technical guide provides an in-depth exploration of the multifaceted role of EED within the PRC2 complex, detailing its structural interactions, its impact on enzymatic activity, and the experimental methodologies used to elucidate its function. Furthermore, this document presents quantitative data on binding affinities and inhibitory compounds, offering a valuable resource for researchers in epigenetics and professionals engaged in the development of novel therapeutics targeting PRC2-mediated pathologies.
Introduction: The PRC2 Complex and the Centrality of EED
The Polycomb Repressive Complex 2 (PRC2) is a highly conserved histone methyltransferase that plays a crucial role in the silencing of genes involved in development, differentiation, and cell fate decisions. The core of the PRC2 complex consists of three essential subunits:
-
Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to the lysine 27 of histone H3.
-
Suppressor of Zeste 12 (SUZ12): A scaffolding protein that is crucial for the structural integrity of the complex and for stimulating EZH2's catalytic activity.
-
Embryonic Ectoderm Development (EED): A non-catalytic subunit that is indispensable for the stability and enzymatic activity of PRC2.[1][2][3]
EED's significance extends beyond a mere structural role; it is a pivotal regulator of PRC2's function through its ability to recognize and bind to the very epigenetic mark that PRC2 deposits: trimethylated H3K27 (H3K27me3).[4][5] This interaction establishes a positive feedback loop that is fundamental to the propagation and maintenance of the repressive chromatin state.[4][6] Dysregulation of the PRC2 complex, and specifically the functions of EED, is implicated in a variety of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][7]
The Dual Functions of EED in PRC2
EED performs two primary and interconnected roles within the PRC2 complex: scaffolding and allosteric activation.
Scaffolding: Ensuring the Integrity of the PRC2 Core
EED is essential for the stability of the PRC2 complex, particularly the catalytic subunit EZH2.[8] The depletion of EED leads to the destabilization and degradation of EZH2, thereby abrogating the methyltransferase activity of the complex.[1][8] EED interacts directly with EZH2 through its WD40 repeat domain, providing a stable platform for the proper folding and function of the EZH2 SET domain, where the catalytic activity resides.[9]
Allosteric Activation: A Positive Feedback Loop for Repressive Chromatin
A defining feature of EED is its ability to act as an "epigenetic reader." Its WD40 domain forms an aromatic cage that specifically recognizes and binds to trimethylated lysine residues, most notably H3K27me3.[1][5] This binding event is not passive; it induces a conformational change in EZH2 that allosterically stimulates its histone methyltransferase activity.[2][3][4] This creates a positive feedback mechanism where the product of PRC2's activity (H3K27me3) enhances the complex's ability to methylate adjacent nucleosomes, leading to the spreading of the repressive H3K27me3 mark across chromatin domains.[4][6][10]
This allosteric activation is a critical step in the establishment and maintenance of facultative heterochromatin and the long-term silencing of target genes. The interaction between EED and H3K27me3 is also crucial for the recruitment and retention of the PRC2 complex to its target loci on the chromatin.[5]
Quantitative Analysis of EED Interactions
The interactions of EED with histone marks and small molecule inhibitors have been quantified using various biophysical techniques. This data is crucial for understanding the specificity of EED's reader function and for the development of targeted therapies.
| Interacting Molecule | Binding Affinity (Kd) | Technique | Reference |
| H3K27me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |
| H3K9me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |
| H4K20me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |
| H1K26me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |
| Jarid2-K116me3 peptide | 3.4 µM | Not Specified | [9] |
| Wedelolactone | 2.82 µM | Not Specified | [2][11] |
| Compound 5b | 5 µM | Surface Plasmon Resonance (SPR) | [12] |
| Inhibitor | IC50 | Assay | Reference |
| MAK638 | 60 nM | Not Specified | [2] |
| APG-5918 | 1.2 nM | Not Specified | [2] |
| Compound 5b | 4 µM | Fluorescence Polarization | [12] |
Experimental Protocols for Studying EED's Role
Elucidating the precise functions of EED within the PRC2 complex requires a combination of in vitro biochemical assays and in vivo cell-based experiments. Below are detailed methodologies for key experiments.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the catalytic activity of the PRC2 complex and the effect of EED on this activity.
Principle: Recombinant PRC2 complex is incubated with a histone substrate (e.g., recombinant nucleosomes or histone H3 peptides) and a methyl donor (S-adenosylmethionine, SAM). The transfer of a methyl group to H3K27 is then detected.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2):
-
Recombinant PRC2 complex (containing EZH2, SUZ12, and EED)
-
Histone substrate (e.g., 1 µg of recombinant nucleosomes)
-
[³H]-labeled SAM (S-adenosyl-L-[methyl-³H]methionine) to a final concentration of 1 µM.
-
For testing allosteric activation, pre-incubate the PRC2 complex with a synthetic H3K27me3 peptide before adding the substrate and SAM.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection:
-
Radiometric Detection: Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filter paper with sodium carbonate buffer to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity is quantified by scintillation counting.[9]
-
Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for H3K27me3.
-
Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
This technique is used to verify the interaction between EED and other PRC2 components in a cellular context.
Principle: An antibody targeting a specific PRC2 subunit (e.g., EZH2 or SUZ12) is used to pull down the entire complex from cell lysate. The presence of EED in the immunoprecipitated complex is then detected by Western blotting.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against a core PRC2 subunit (e.g., anti-EZH2) or a control IgG overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blotting using an anti-EED antibody.
Chromatin Immunoprecipitation (ChIP) for H3K27me3 Occupancy
ChIP is used to determine the genomic loci where the PRC2 complex is active, by mapping the distribution of its product, H3K27me3.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark. The associated DNA is then purified and identified by qPCR or high-throughput sequencing (ChIP-seq).
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H3K27me3 or a control IgG overnight at 4°C.
-
Add protein A/G-agarose or magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing for genome-wide analysis.[7][13]
Visualizing the Role of EED: Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures.
PRC2 Signaling Pathway for Gene Silencing
Caption: The PRC2-mediated gene silencing pathway, highlighting the allosteric activation of the complex by EED's recognition of H3K27me3.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A streamlined workflow of the Chromatin Immunoprecipitation (ChIP) protocol for studying H3K27me3 distribution.
Therapeutic Implications and Future Directions
The critical role of EED in stabilizing and activating the PRC2 complex makes it an attractive target for therapeutic intervention, particularly in cancers characterized by PRC2 hyper-activity.[1] Unlike EZH2 inhibitors that target the catalytic site, EED-targeted therapies offer a distinct mechanism of action by disrupting the allosteric activation of PRC2 or the integrity of the complex itself.
Several small molecule inhibitors that bind to the H3K27me3-binding pocket of EED have been developed and are in various stages of preclinical and clinical development.[2] These compounds have shown promise in preclinical models of various cancers, including lymphomas and solid tumors, by reducing global H3K27me3 levels and reactivating silenced tumor suppressor genes.[1][2]
Future research will likely focus on:
-
Developing more potent and selective EED inhibitors: Improving the pharmacological properties of existing EED inhibitors to enhance their efficacy and reduce off-target effects.
-
Exploring combination therapies: Investigating the synergistic effects of combining EED inhibitors with other anticancer agents, including EZH2 inhibitors or chemotherapy.
-
Understanding resistance mechanisms: Identifying the mechanisms by which cancer cells may develop resistance to EED-targeted therapies.
-
Expanding therapeutic applications: Investigating the potential of EED inhibitors in other diseases where PRC2 dysregulation is implicated, such as developmental disorders and inflammatory diseases.
Conclusion
EED is an indispensable component of the PRC2 complex, performing the dual roles of a structural scaffold and a critical allosteric activator. Its ability to recognize the H3K27me3 mark creates a robust positive feedback loop that is essential for the establishment and maintenance of transcriptionally silent chromatin. The in-depth understanding of EED's function, facilitated by the experimental approaches detailed in this guide, has not only illuminated fundamental principles of epigenetic regulation but has also paved the way for the development of a new class of epigenetic drugs. As our knowledge of the intricacies of the PRC2 complex continues to grow, targeting EED holds immense promise for the future of precision medicine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro histone methyltransferase assay [bio-protocol.org]
- 5. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bosterbio.com [bosterbio.com]
EEDi-5273: A Technical Guide to a Potent Allosteric Inhibitor of the PRC2 Complex for H3K27me3 Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5273 is a novel, exceptionally potent, and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By allosterically inhibiting the PRC2 complex, this compound effectively modulates the methylation of histone H3 at lysine 27 (H3K27), a critical epigenetic modification involved in gene silencing. Dysregulation of PRC2 activity is implicated in various human cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.
Introduction to PRC2 and H3K27me3
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3).[1][2] The PRC2 core complex consists of four subunits: Enhancer of zeste homolog 2 (EZH2), Embryonic ectoderm development (EED), Suppressor of zeste 12 (SUZ12), and Retinoblastoma-binding protein 4/7 (RbAp46/48).[1] EZH2 is the catalytic subunit that transfers the methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27.
The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.[1] EED plays a crucial role in the allosteric activation of PRC2. It contains an aromatic cage that recognizes and binds to H3K27me3, which in turn stimulates the catalytic activity of EZH2, creating a positive feedback loop to maintain the silenced state of target genes.[3] Dysregulation of PRC2, often through gain-of-function mutations in EZH2 or overexpression of its components, leads to aberrant gene silencing and is a driver in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[3]
This compound: Mechanism of Action
This compound is an allosteric inhibitor that targets the H3K27me3-binding pocket of the EED subunit.[3][4] By occupying this pocket, this compound prevents the binding of H3K27me3, thereby disrupting the allosteric activation of the PRC2 complex.[5] This leads to a significant reduction in the overall H3K27me3 levels within the cell, resulting in the reactivation of PRC2 target genes, including tumor suppressor genes.[6] This mechanism offers a distinct advantage over EZH2 inhibitors, as it is effective against certain EZH2 mutations that confer resistance to SAM-competitive inhibitors.[3]
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
EEDi-5273: A Technical Guide to a Potent Allosteric Inhibitor of the PRC2 Complex for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EEDi-5273, a highly potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound represents a significant advancement in the field of epigenetics, offering a powerful tool for investigating the role of the Polycomb Repressive Complex 2 (PRC2) in health and disease. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for the characterization of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Core Mechanism of Action: Allosteric Inhibition of PRC2
This compound functions as an allosteric inhibitor of the PRC2 complex. The PRC2 complex, a key epigenetic regulator, is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of the PRC2 complex include the catalytic subunit EZH2, SUZ12, and EED.[1][2]
The EED subunit contains an aromatic cage that recognizes and binds to the trimethylated H3K27 (H3K27me3). This binding event is crucial for the allosteric activation of the EZH2 methyltransferase activity, leading to the propagation of the repressive H3K27me3 mark across chromatin.[3][4]
This compound directly targets and binds to this H3K27me3-binding pocket on EED.[5] By occupying this pocket, this compound competitively inhibits the binding of H3K27me3, thereby preventing the allosteric activation of the PRC2 complex.[1][3] This disruption of the PRC2 catalytic cycle leads to a global reduction in H3K27me3 levels, resulting in the reactivation of PRC2-target genes.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and a selection of other relevant EED inhibitors.
| Compound | EED Binding IC50 (nM) | KARPAS422 Cell Growth Inhibition IC50 (nM) | Reference |
| This compound | 0.2 | 1.2 | [2] |
| EEDi-5285 | 0.2 | 0.5 | [6] |
| EED226 | ~20 | 80 | [7][8] |
| A-395 | 1.5 (Kd) | - | [9] |
| MAK683 | 1.2 | - | [6] |
Table 1: In Vitro Potency of EED Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of EED binding or cell growth. Kd represents the dissociation constant.
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (h·µg/mL) | Reference |
| This compound | 10 | Oral | 5.07 | - | [2] |
| EEDi-5285 | 10 | Oral | 1.8 | 6.0 | [2] |
Table 2: Mouse Pharmacokinetic Parameters of this compound and a Related Compound. Cmax represents the maximum plasma concentration, and AUC represents the area under the plasma concentration-time curve.
Experimental Protocols
EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)
This protocol describes the determination of the IC50 value for an inhibitor's ability to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant His-tagged EED protein (residues 1-441)
-
Biotinylated H3K27me3 peptide
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaLISA® Anti-FLAG® Acceptor Beads (or equivalent for the tag on EED)
-
Assay Buffer: 25 mM HEPES, pH 8.0, 0.02% Tween-20, 0.5% BSA
-
384-well white opaque microplates (e.g., PerkinElmer OptiPlate-384)
-
Test compound (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Prepare a master mix containing His-EED protein (final concentration ~20 nM) and biotinylated H3K27me3 peptide in assay buffer.[2]
-
Add 5 µL of the EED/peptide master mix to each well containing the compound.
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
Prepare a master mix of AlphaScreen Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (WST-8)
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of the KARPAS422 human lymphoma cell line using a WST-8 (Water Soluble Tetrazolium salt) colorimetric assay.
Materials:
-
KARPAS422 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well clear-bottom microplates
-
WST-8 assay reagent (e.g., Cell Counting Kit-8)
-
Test compound (e.g., this compound) serially diluted in culture medium
Procedure:
-
Seed KARPAS422 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.[2]
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a KARPAS422 xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG)
-
KARPAS422 cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KARPAS422 cells (typically 5-10 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once daily).[8] Administer the vehicle to the control group.
-
Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period (e.g., 28 days).
-
After the treatment period, monitor for tumor regression and any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Caption: PRC2 Signaling Pathway and this compound Inhibition.
Caption: EED Inhibitor Discovery and Development Workflow.
References
- 1. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 8. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Pocket of EEDi-5273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding pocket and mechanism of action of EEDi-5273, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). By targeting the H3K27me3 binding pocket of EED, this compound effectively disrupts the catalytic activity of PRC2, a key epigenetic regulator implicated in various cancers. This document details the quantitative binding data, experimental methodologies, and visual representations of the relevant biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting its exceptional potency and cellular activity.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound and Precursor Compounds [1]
| Compound | EED Binding IC50 (nM) | KARPAS-422 Cell Growth Inhibition IC50 (nM) |
| This compound (Compound 28) | 0.2 | 1.2 |
| Compound 26 (N-methyl analog) | 0.6 | 0.9 |
| Compound 27 (N-ethyl analog) | Data not available | Data not available |
| Compound 29 (N-cyclopropyl analog) | 1.5 | 1.3 |
| Compound 30 (N-cyclobutyl analog) | 0.8 | 2.0 |
Table 2: Crystallographic Data and Refinement Statistics for EED in Complex with a Potent Inhibitor
| Data Collection | |
| PDB ID | 7MSD (with EEDi-6068) |
| Resolution (Å) | 2.20 |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=55.1, b=68.2, c=105.4 |
| Refinement | |
| R-work | 0.177 |
| R-free | 0.212 |
Note: The provided PDB entry is for EED in complex with EEDi-6068, a closely related potent inhibitor. The primary publication on this compound states that co-crystal structures of two potent inhibitors were obtained, and the refinement statistics are representative of the quality of the structural data.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)
This assay quantitatively measures the ability of a test compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
Materials:
-
Recombinant human EED protein (residues 1-441) with a His-tag
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white OptiPlates (PerkinElmer)
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Compound Plating: Add 100 nL of serially diluted test compounds in DMSO to the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare a solution of 20 nM His-EED protein and 20 nM biotin-H3K27me3 peptide in assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in assay buffer.
-
-
Reaction Incubation:
-
Add 5 µL of the EED/peptide solution to each well containing the test compound.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plates on an AlphaScreen-compatible plate reader (e.g., EnVision plate reader) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistical equation using graphing software (e.g., GraphPad Prism).
Cell Growth Inhibition Assay (KARPAS-422)
This assay determines the cytotoxic or cytostatic effect of a test compound on the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line, KARPAS-422.
Materials:
-
KARPAS-422 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
Procedure:
-
Cell Seeding: Seed KARPAS-422 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (final DMSO concentration < 0.1%).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
X-ray Crystallography
The following provides a general overview of the likely steps involved in determining the co-crystal structure of EED with a potent inhibitor like this compound. Specific details are derived from the data deposited in the Protein Data Bank.
Procedure:
-
Protein Expression and Purification: Recombinant human EED (e.g., residues 76-441) is expressed in an appropriate system (e.g., E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization:
-
The purified EED protein is concentrated to an optimal concentration (e.g., 10-20 mg/mL).
-
The protein is incubated with a molar excess of the inhibitor (e.g., this compound).
-
Crystallization screening is performed using various commercially available or custom-made screens via vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Crystals are grown and optimized by refining the precipitant conditions (e.g., PEG concentration, pH, salt concentration).
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The structure is solved by molecular replacement using a known EED structure as a search model.
-
The model is refined using software such as PHENIX or REFMAC5, with manual rebuilding in Coot.
-
The final model is validated for stereochemical quality.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures.
Caption: PRC2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
EEDi-5273 and its Role in Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of EEDi-5273, a potent and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). This compound represents a promising therapeutic agent in oncology and other diseases characterized by aberrant gene silencing. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The PRC2 Complex and the Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing.[1] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit; SUZ12 (Suppressor of Zeste 12); and EED.[1] EED plays a crucial dual role: it acts as a scaffold to stabilize the complex and allosterically enhances the methyltransferase activity of EZH2 through its binding to H3K27me3.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including certain lymphomas and solid tumors, making it an attractive target for therapeutic intervention.[1][3][4]
This compound: Mechanism of Action
This compound is an allosteric inhibitor of the PRC2 complex. It is designed to bind with high affinity to a specific pocket on the EED subunit that normally recognizes H3K27me3. By occupying this pocket, this compound prevents the positive feedback loop of PRC2 activity, where the binding of EED to existing H3K27me3 marks stimulates the methylation of adjacent histones. This disruption of the allosteric activation of EZH2 leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
EEDi-5273: A Potent Allosteric Inhibitor of the PRC2 Complex for the Treatment of Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EEDi-5273 (also known as APG-5918) is a novel, orally bioavailable, and highly potent small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a critical component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex, often through mutations in the catalytic subunit EZH2, is a key driver in a variety of hematologic malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This compound acts as an allosteric inhibitor, binding to the H3K27me3 binding pocket of EED, thereby disrupting the PRC2 complex and inhibiting its methyltransferase activity. Preclinical studies have demonstrated exceptional potency, with complete and persistent tumor regression in xenograft models of EZH2-mutant lymphoma. This compound is currently in Phase I clinical development for the treatment of advanced solid tumors and hematologic malignancies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The Polycomb Repressive Complex 2 (PRC2) plays a central role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[2] EED is essential for the stability and allosteric activation of the PRC2 complex through its binding to H3K27me3.[1] In certain cancers, including up to 25% of DLBCL and FL, gain-of-function mutations in EZH2 lead to hyper-trimethylation of H3K27 and aberrant gene silencing, contributing to tumorigenesis.[3]
Targeting the PRC2 complex has emerged as a promising therapeutic strategy. While direct inhibitors of EZH2, such as tazemetostat, have been developed, resistance can emerge through secondary EZH2 mutations.[4] Targeting EED offers an alternative and potentially more robust approach to PRC2 inhibition. This compound is a second-generation EED inhibitor that has demonstrated superior potency and in vivo efficacy compared to earlier compounds.[2][5]
Mechanism of Action
This compound functions as a potent and selective allosteric inhibitor of the PRC2 complex. Its mechanism of action can be summarized in the following steps:
-
Binding to EED: this compound binds with high affinity to the aromatic cage of the EED protein that normally recognizes H3K27me3.[6]
-
Conformational Change: This binding induces a conformational change in EED, preventing its interaction with EZH2.[6]
-
PRC2 Destabilization: The disruption of the EED-EZH2 interaction leads to the destabilization of the entire PRC2 complex.
-
Inhibition of Methyltransferase Activity: Consequently, the histone methyltransferase activity of EZH2 is inhibited, leading to a global reduction in H3K27me3 levels.
-
Reactivation of Target Genes: The decrease in H3K27me3 results in the reactivation of PRC2 target genes, many of which are tumor suppressors, leading to anti-proliferative effects.
This mechanism provides a potential advantage over EZH2 inhibitors by being effective even in the context of EZH2 mutations that confer resistance to direct inhibitors.[1]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent activity in biochemical and cell-based assays.
| Assay | Metric | Value | Cell Line/System | Reference |
| EED Binding Assay | IC50 | 0.2 nM | Biochemical Assay | [4] |
| EED Binding Assay | IC50 | 1.2 nM | Biochemical Assay | [4] |
| Cell Proliferation Assay | IC50 | 1.2 nM | KARPAS422 (EZH2Y641N DLBCL) | [4] |
| Cell Proliferation Assay | IC50 | Nanomolar range | Multiple EZH2 mutant DLBCL cell lines | [4] |
In Vivo Efficacy
Oral administration of this compound has shown significant anti-tumor activity in a mouse xenograft model of EZH2-mutant DLBCL.
| Model | Treatment | Outcome | Reference |
| KARPAS422 Xenograft | 50 mg/kg this compound, oral daily | Complete and persistent tumor regression | [2] |
Preliminary data also indicates anti-tumor activity in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of EZH1-mutant B-cell non-Hodgkin lymphoma, INI1-negative malignant rhabdoid tumor, BAP1-mutant mesothelioma, and prostate cancer.[6]
Pharmacokinetics and ADME
This compound exhibits a favorable pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile.[2] It has a half-life of over 2 hours in the plasma of all tested preclinical species and humans, indicating excellent plasma stability.[2] Importantly, it does not show significant inhibitory or inductive activity on cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions.[2]
Clinical Development
This compound (APG-5918) has entered Phase I clinical trials in both the United States and China.[3][6]
-
Trial Identifier: NCT05415098
-
Title: A Phase I Study of Safety, Pharmacokinetic and Efficacy of Orally Administered APG-5918 in Patients With Advanced Solid Tumors or Hematologic Malignancies.[7]
-
Study Design: This is a multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[7]
-
Administration: APG-5918 is administered orally once daily in 28-day cycles.[7]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of APG-5918.[7]
Experimental Protocols
EED Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of this compound to the EED protein.
-
Reagents: Recombinant human EED protein, biotinylated H3K27me3 peptide, europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (APC).
-
Procedure: a. Incubate EED protein with varying concentrations of this compound. b. Add biotinylated H3K27me3 peptide, europium-labeled anti-GST antibody, and streptavidin-APC. c. Incubate to allow for binding. d. Measure the TR-FRET signal. The signal is proportional to the amount of H3K27me3 peptide bound to EED.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Lines: KARPAS422 or other relevant hematologic malignancy cell lines.
-
Procedure: a. Seed cells in 96-well plates. b. Treat with a serial dilution of this compound. c. Incubate for a specified period (e.g., 7 days). d. Add a viability reagent (e.g., CellTiter-Glo®). e. Measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1]
Western Blotting for H3K27me3
This method is used to assess the pharmacodynamic effect of this compound on its target in cells or tumor tissue.
-
Sample Preparation: Lyse cells or homogenize tumor tissue to extract histones.
-
SDS-PAGE and Transfer: Separate histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for H3K27me3. c. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., KARPAS422) into the flank of the mice.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).
-
Data Analysis: Compare tumor growth between the treatment and control groups to determine efficacy.
Conclusion
This compound is a highly promising, potent, and orally bioavailable allosteric inhibitor of the PRC2 complex with a clear mechanism of action and compelling preclinical anti-tumor activity in models of hematologic malignancies. Its ability to overcome resistance mechanisms associated with direct EZH2 inhibitors makes it a particularly attractive therapeutic candidate. The ongoing Phase I clinical trials will be crucial in determining the safety and efficacy of this compound in patients and will pave the way for its potential use as a novel epigenetic therapy for a range of cancers. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other PRC2 inhibitors.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 3. jecibiochem.com [jecibiochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies - [ascentage.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: EEDi-5273 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of the PRC2 complex is implicated in the pathogenesis of various cancers. This compound allosterically inhibits the PRC2 complex, leading to reduced H3K27 trimethylation and subsequent anti-tumor effects. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a KARPAS-422 lymphoma xenograft model, which has demonstrated complete and persistent tumor regression with this compound.[1][2][3][4]
Signaling Pathway of this compound
The PRC2 complex, consisting of core subunits EZH2, SUZ12, and EED, is responsible for the trimethylation of H3K27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes. EED contains an aromatic cage that recognizes and binds to H3K27me3, an interaction that allosterically stimulates the catalytic activity of EZH2. This compound acts by binding to this aromatic cage on EED, thereby preventing the allosteric activation of EZH2 and inhibiting the catalytic activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and reactivation of silenced tumor suppressor genes, ultimately resulting in anti-tumor activity.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the in vivo efficacy observed in the KARPAS-422 xenograft model.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 Value |
| EED Binding | - | 0.2 nM[1][3][4] |
| Cell Growth Inhibition | KARPAS-422 | 1.2 nM[1][3][4] |
Table 2: In Vivo Antitumor Activity of this compound in KARPAS-422 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 51 | Outcome |
| Vehicle Control | - | Daily | >1500 | Progressive Tumor Growth |
| This compound | 50 | Daily | 0 | Complete Regression[1][2] |
| This compound | 75 | Daily | 0 | Complete Regression[1] |
Note: The tumor regression was reported to be persistent, with no tumor regrowth observed for at least 71 days after the cessation of treatment.[1][2]
Experimental Protocol: this compound in KARPAS-422 Xenograft Model
This protocol details the procedure for establishing a subcutaneous KARPAS-422 xenograft model and evaluating the efficacy of this compound.
Materials and Reagents
-
KARPAS-422 human lymphoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Standard laboratory equipment for cell culture, animal handling, and substance administration.
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Preparation 1.1. Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.2. Passage cells every 2-3 days to maintain exponential growth. 1.3. On the day of implantation, harvest cells by centrifugation. 1.4. Wash the cell pellet with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. 1.5. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Xenograft Implantation 2.1. Anesthetize the SCID mice using an appropriate method (e.g., isoflurane inhalation). 2.2. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle. 2.3. Monitor the animals for recovery from anesthesia and for any adverse reactions.
3. Tumor Growth and Treatment Initiation 3.1. Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 3-4 days. 3.2. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. 3.3. Once tumors reach an average volume of approximately 110 mm³, randomize the mice into treatment and control groups (n=5 per group).[1] 3.4. Record the initial tumor volume and body weight for each mouse.
4. Drug Administration 4.1. Prepare a stock solution of this compound. On each treatment day, prepare the dosing formulation by suspending this compound in the vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentrations (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL). 4.2. Administer this compound (50 mg/kg or 75 mg/kg) or vehicle control to the respective groups via oral gavage once daily. 4.3. Continue the treatment for 5 consecutive weeks.[2]
5. Monitoring and Data Collection 5.1. Measure tumor volume and body weight twice weekly throughout the treatment period. 5.2. Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. 5.3. After the 5-week treatment period, cease dosing and continue to monitor the mice for an additional period (e.g., 71 days) to assess the persistence of tumor regression.[1][2]
6. Endpoint and Analysis 6.1. The primary endpoint is tumor growth inhibition and regression. 6.2. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of significant toxicity or distress are observed, in accordance with institutional animal care and use guidelines. 6.3. At the end of the study, euthanize all remaining animals. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Conclusion
The this compound inhibitor has demonstrated remarkable preclinical efficacy in a KARPAS-422 xenograft model, leading to complete and durable tumor regression.[1][2][4] The protocol outlined above provides a comprehensive framework for reproducing these findings and further investigating the in vivo activity of this compound and other EED inhibitors. Careful adherence to this protocol will enable researchers to generate robust and reliable data for the preclinical development of novel epigenetic cancer therapies.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
Application Notes and Protocols for EEDi-5273 in KARPAS422 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] In certain cancers, including specific lymphomas, dysregulation of PRC2 activity contributes to oncogenesis. The KARPAS422 cell line, derived from a human B-cell non-Hodgkin's lymphoma, harbors a Y641N mutation in EZH2, the catalytic subunit of PRC2, leading to aberrant H3K27me3 levels.[1] This makes KARPAS422 cells particularly sensitive to PRC2 inhibition. This compound allosterically inhibits PRC2 activity by binding to the H3K27me3-binding pocket of EED, preventing the positive feedback loop that stimulates PRC2's methyltransferase activity.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on KARPAS422 cells, both in vitro and in vivo.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| EED Binding IC50 | 0.2 nM | Recombinant EED | [1] |
| Cell Growth Inhibition IC50 | 1.2 nM | KARPAS422 | [1] |
Table 2: In Vivo Activity of this compound in KARPAS422 Xenograft Model
| Dosage and Administration | Outcome | Duration of Treatment | Reference |
| 50 mg/kg, oral gavage, daily | Complete and persistent tumor regression | 5 weeks | [4] |
| 75 mg/kg, oral gavage, daily | Complete and persistent tumor regression | 5 weeks | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in KARPAS422 cells.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound.
Experimental Protocols
KARPAS422 Cell Culture
Materials:
-
KARPAS422 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine. Once the culture is established, the serum concentration can be reduced to 10%.[5]
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of KARPAS422 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
KARPAS422 cells grow in suspension.[5] Monitor cell density and viability every 2-3 days using a microscope and Trypan Blue exclusion.
-
Maintain the cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
-
To subculture, determine the cell density and dilute the cell suspension with fresh complete growth medium to the desired seeding density (e.g., 2-5 x 10^5 cells/mL).
-
Change the medium every 2-3 days by centrifuging the cell suspension at 200 x g for 5 minutes, aspirating the old medium, and resuspending the cells in fresh medium.
-
Cell Viability (MTT) Assay
Materials:
-
KARPAS422 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Count the KARPAS422 cells and adjust the concentration to 1 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Add 100 µL of medium with the same concentration of DMSO as the highest drug concentration to the control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Western Blot for H3K27me3
Materials:
-
KARPAS422 cells treated with this compound or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[8]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat KARPAS422 cells with desired concentrations of this compound for a specified time (e.g., 72-96 hours).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with cell lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane using a stripping buffer.
-
Repeat the immunoblotting process with the anti-total Histone H3 antibody as a loading control.
-
Chromatin Immunoprecipitation (ChIP)
Materials:
-
KARPAS422 cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
ChIP dilution buffer
-
Antibody against H3K27me3
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Glycogen
-
qPCR primers for target and control gene promoters
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat KARPAS422 cells with this compound as required.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest the cells, wash with cold PBS, and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclei lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or normal IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted samples at 65°C overnight.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of known PRC2 target genes and a negative control region.
-
Analyze the data using the percent input method to determine the enrichment of H3K27me3 at specific loci.
-
In Vivo KARPAS422 Xenograft Model
Materials:
-
KARPAS422 cells
-
Immunocompromised mice (e.g., SCID or NSG)
-
Matrigel
-
This compound
-
Vehicle control (e.g., appropriate formulation for oral gavage)
-
Sterile syringes and needles
-
Calipers
-
Animal housing facility compliant with institutional guidelines
Protocol:
-
Cell Preparation and Implantation:
-
Harvest KARPAS422 cells in the logarithmic growth phase and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Drug Treatment:
-
When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 or 75 mg/kg) or vehicle control daily via oral gavage.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 5 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for H3K27me3), immunohistochemistry, or gene expression analysis.
-
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. news-medical.net [news-medical.net]
Application Notes and Protocols for EEDi-5273 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosage and experimental use of EEDi-5273, a potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, in mouse models.
Introduction
This compound is an exceptionally potent inhibitor of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in gene silencing.[1][2][3][4] By allosterically inhibiting the EED subunit, this compound disrupts the function of the PRC2 complex, leading to the reactivation of tumor suppressor genes.[2] This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in hematological malignancies with EZH2 mutations.[5] These notes provide detailed information on its dosage, administration, and relevant experimental protocols in mice.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₂F₄N₆O₂ |
| Molecular Weight | 526.49 g/mol |
| CAS Number | 2585648-55-9 |
Source:[6]
In Vitro Activity
This compound exhibits high-affinity binding to the EED protein and potent inhibition of cancer cell growth.
| Parameter | Cell Line | IC₅₀ (nM) |
| EED Binding | - | 0.2 |
| Cell Growth Inhibition | KARPAS422 | 1.2 |
Pharmacokinetics in Mice
Pharmacokinetic studies in male CD-1 mice have demonstrated excellent oral bioavailability and drug-like properties for this compound.
| Parameter | 10 mg/kg Oral Dose | 2 mg/kg Intravenous Dose |
| T½ (h) | 2.4 | - |
| Cₘₐₓ (µg/mL) | 5.07 | - |
| AUC (h·µg/mL) | 48.9 | 19.6 |
| Bioavailability (F%) | 43 | - |
| Clearance (mL/min/kg) | - | 1.71 |
| Volume of Distribution (Vss, L/kg) | - | 0.36 |
Source:[1]
Note: Pharmacokinetic parameters for the 50 mg/kg effective dose have not been reported in the reviewed literature.
In Vivo Efficacy in Mouse Xenograft Model
Oral administration of this compound has been shown to induce complete and persistent tumor regression in a KARPAS422 xenograft model in mice.
| Parameter | Value |
| Mouse Strain | Severe Combined Immunodeficient (SCID) |
| Cell Line | KARPAS422 (Human B-cell lymphoma) |
| Effective Oral Dose | 50 mg/kg |
| Treatment Duration | 5 weeks |
| Outcome | Complete tumor regression |
| Long-term Effect | Regression maintained until at least day 114 |
Source:[2][5] The dosing frequency for the 50 mg/kg oral dose was not explicitly stated in the reviewed literature.
Signaling Pathway of this compound
This compound acts as an allosteric inhibitor of the PRC2 complex. It binds to the H3K27me3-binding pocket of the EED subunit, preventing the allosteric activation of the EZH2 methyltransferase subunit. This leads to the inhibition of H3K27 trimethylation, subsequent de-repression of PRC2 target genes, and ultimately, anti-tumor effects.
Caption: Mechanism of this compound action on the PRC2 signaling pathway.
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Solutol HS15
-
Distilled water
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation, prepare a vehicle solution of 20% DMSO, 10% Solutol HS15, and 70% distilled water.
-
Dilute the this compound stock solution with the vehicle to achieve the desired final concentration for oral gavage.
Source: Based on formulation components mentioned in[1]
KARPAS422 Xenograft Mouse Model Protocol
Materials:
-
KARPAS422 human B-cell lymphoma cells
-
Severe Combined Immunodeficient (SCID) mice
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation: Culture KARPAS422 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁷ cells) into the flank of each SCID mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control orally according to the desired schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for the KARPAS422 xenograft mouse model.
Safety and Toxicology
In the KARPAS422 xenograft model, oral administration of this compound at a dose of 50 mg/kg was well-tolerated, with no reported signs of toxicity.[2]
Conclusion
This compound is a highly effective EED inhibitor with potent anti-tumor activity in mouse models of lymphoma. The data and protocols presented here provide a valuable resource for researchers investigating the therapeutic potential of PRC2 inhibition. Further studies are warranted to explore the full range of its efficacy in other cancer models and to further define its pharmacokinetic and safety profiles.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 6. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols for EEDi-5273 in EZH2 Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). In certain cancers, particularly those with mutations in the EZH2 subunit of PRC2, the activity of this complex is dysregulated, leading to aberrant gene silencing and tumor progression. This compound acts as an allosteric inhibitor, binding to EED and preventing the interaction with trimethylated H3K27 (H3K27me3), which is required for the full catalytic activity of EZH2. This disruption of PRC2 activity leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying EZH2 mutant cancers.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EED Protein | Biochemical Assay | 1.2 | [1] |
| KARPAS-422 (EZH2 Y641F mutant) | Cell Proliferation | 1.2 | [2] |
Table 2: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model
| Treatment Group | Dosage and Administration | Outcome | Reference |
| This compound | 50 mg/kg, oral administration | Complete and persistent tumor regression | [3] |
Signaling Pathways and Experimental Workflows
References
EEDi-5273: A Potent Inhibitor of the PRC2 Complex for Epigenetic Research and Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
EEDi-5273 is a highly potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound allosterically inhibits PRC2 activity by binding to the H3K27me3 binding pocket of EED, thereby preventing the allosteric activation of the EZH2 catalytic subunit. This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound and similar compounds.
Signaling Pathway and Mechanism of Action
The PRC2 complex, minimally consisting of EZH2, EED, and SUZ12, is responsible for methylating H3K27. The binding of existing H3K27me3 to a pocket on EED induces a conformational change in the complex that allosterically enhances the catalytic activity of EZH2, leading to the propagation of the repressive H3K27me3 mark along the chromatin. This compound competitively binds to this H3K27me3 pocket on EED, preventing this feedback loop and effectively inhibiting PRC2's methyltransferase activity. This leads to a reduction in global H3K27me3 levels and the reactivation of PRC2 target genes.
Figure 1: PRC2 signaling pathway and mechanism of this compound action.
Quantitative Data Summary
This compound has been shown to be a highly potent inhibitor of EED binding and cancer cell proliferation. The following table summarizes its in vitro activity.
| Compound | EED Binding IC50 (nM) | KARPAS422 Cell Growth Inhibition IC50 (nM) |
| This compound | 0.2 | 1.2 |
| A-395 | 4.8 | 62.9 |
| EED226 | 12.2 | 125.4 |
Data sourced from scientific literature.[1]
Experimental Protocols
EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)
This protocol describes a biochemical assay to determine the potency of compounds in disrupting the interaction between the EED protein and a biotinylated H3K27 trimethylated peptide.
Workflow:
Figure 2: AlphaScreen assay workflow for this compound.
Materials:
-
Recombinant His-tagged EED protein (e.g., human, residues 1-441)
-
Biotinylated H3K27me3 peptide
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates (e.g., PerkinElmer OptiPlate-384)
-
AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision)
-
This compound or other test compounds
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM.
-
Reagent Preparation:
-
Prepare a 2X solution of His-EED protein (20 nM) and Biotin-H3K27me3 peptide (20 nM) in Assay Buffer.
-
Prepare a 2X solution of Streptavidin Donor beads (20 µg/mL) and Nickel Chelate Acceptor beads (20 µg/mL) in Assay Buffer in the dark.
-
-
Assay Protocol:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X EED/peptide solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X bead solution to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an EnVision plate reader or similar instrument equipped for AlphaScreen.
-
-
Data Analysis: The IC50 values are calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism), normalizing the data to DMSO-treated controls.
KARPAS422 Cell Growth Inhibition Assay (WST-8 Assay)
This protocol outlines a cell-based assay to measure the effect of this compound on the proliferation of the KARPAS422 lymphoma cell line, which harbors an EZH2 mutation and is sensitive to PRC2 inhibition.
Workflow:
Figure 3: Cell growth inhibition assay workflow.
Materials:
-
KARPAS422 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
WST-8 cell proliferation assay kit (e.g., from Dojindo or Cayman Chemical)
-
Multichannel pipette
-
Microplate reader
-
This compound or other test compounds
Procedure:
-
Cell Seeding: Seed KARPAS422 cells at a density of 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Compound Treatment: After 24 hours, add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Assay:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the IC50 value using nonlinear regression analysis.
Conclusion
This compound is a powerful tool for studying the function of the PRC2 complex and for the discovery of new epigenetic therapies. The provided protocols offer robust methods for characterizing the biochemical and cellular activity of this compound and other EED inhibitors. Careful adherence to these protocols will enable researchers to generate reliable and reproducible data.
References
Application Notes and Protocols for EEDi-5273 In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is an exceptionally potent and orally efficacious small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5][6][7][8] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1][9] By binding to EED, this compound allosterically inhibits the methyltransferase activity of the PRC2 catalytic subunit, EZH2.[1][9] This leads to a reduction in H3K27 trimethylation (H3K27me3), a mark associated with gene silencing. Dysregulation of PRC2 activity is implicated in various cancers, making EED a compelling therapeutic target.[1] this compound has demonstrated potent anti-proliferative activity in preclinical cancer models, such as the KARPAS-422 lymphoma cell line.[1][2][4][5][7][8]
These application notes provide detailed protocols for the preparation and in vitro use of this compound, including handling, storage, and application in common cell-based assays.
Physicochemical and In Vitro Activity Data
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂F₄N₆O₂ | [3][6] |
| Molecular Weight | 526.49 g/mol | [3][6] |
| EED Binding IC₅₀ | 0.2 nM | [1][2][3][4][5][6][7][8][10] |
| KARPAS-422 Cell Growth IC₅₀ | 1.2 nM | [1][2][4][5][7][8] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][11] |
| Storage (Powder) | -20°C for up to 3 years | [5][12] |
| Storage (In Solvent) | -80°C for up to 1 year | [5][12] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound action on the PRC2 complex.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (526.49 g/mol ), calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to one year.[5][12]
Cell Culture of KARPAS-422 Cells
Materials:
-
KARPAS-422 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture KARPAS-422 cells in RPMI 1640 medium supplemented with 20% FBS and 2 mM L-Glutamine.[1][2] The serum concentration can be reduced to 10% once the culture is established.[1][10]
-
Maintain the cells in suspension culture at 37°C in a humidified incubator with 5% CO₂.[1][10]
-
Maintain the cell density between 5 x 10⁵ and 2 x 10⁶ cells/mL.[1]
-
Subculture the cells every 2-4 days by splitting saturated cultures 1:2.[2]
-
To subculture, centrifuge the cell suspension at 100-150 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh culture medium at the desired density.[1][2]
-
Cell viability should be monitored using trypan blue exclusion and should be >90% for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
KARPAS-422 cells
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed KARPAS-422 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium per well.[13]
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and should not exceed 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the medium.[9][14]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for H3K27me3 Reduction
Materials:
-
KARPAS-422 cells treated with this compound
-
Histone extraction buffer (e.g., hypotonic lysis buffer and 0.2 M sulfuric acid)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat KARPAS-422 cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Extract histones using an acid extraction protocol for optimal results.[4] Briefly, lyse the cells, isolate the nuclei, and extract histones with 0.2 M sulfuric acid overnight at 4°C.[4]
-
Quantify the protein concentration of the histone extracts.
-
Normalize protein amounts and load 15-30 µg of protein per lane on a 15% SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.[4]
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[4]
-
Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
Troubleshooting
-
Poor solubility of this compound: Ensure the DMSO used is of high quality and anhydrous. Gentle warming can aid dissolution. For aqueous dilutions, ensure the final DMSO concentration is low and the solution is well-mixed.
-
High background in Western blots: Optimize antibody concentrations, increase the number and duration of wash steps, and ensure the blocking step is sufficient.
-
Variability in cell viability assays: Ensure consistent cell seeding density, proper mixing of reagents, and minimal evaporation from the wells by using a humidified incubator and sealing the plates.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always adhere to standard laboratory safety practices.
References
- 1. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 2. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|T40223|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
- 7. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. accegen.com [accegen.com]
- 11. This compound|CAS 2585648-55-9|DC Chemicals [dcchemicals.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
Application Notes: Measuring H3K27me3 Levels After EEDi-5273 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator responsible for silencing gene expression through the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1][2] This complex consists of four core subunits: Enhancer of Zeste Homolog 2 (EZH2), Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and RbAp46/48.[2][3] EZH2 is the catalytic subunit that transfers the methyl group, but its activity is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks, creating a positive feedback loop for maintaining gene silencing.[3][4] Dysregulation of PRC2 activity is implicated in various cancers, making it a key therapeutic target.[1][3]
EEDi-5273 is an exceptionally potent and selective allosteric inhibitor of PRC2.[3][5] It functions by binding directly to the H3K27me3-binding pocket of the EED subunit.[1][4] This action prevents the allosteric activation of EZH2, leading to a global reduction in H3K27me3 levels and the reactivation of PRC2-target genes.[2][4] These application notes provide detailed protocols for quantifying the reduction of H3K27me3 levels in cancer cell lines following treatment with this compound.
Mechanism of Action: this compound Inhibition of PRC2
This compound disrupts the PRC2 catalytic cycle by competitively binding to the aromatic cage on EED that normally recognizes the H3K27me3 mark. This prevents the feedback mechanism that stimulates EZH2's methyltransferase activity, resulting in the inhibition of H3K27 trimethylation.
Caption: PRC2 complex mechanism and inhibition by this compound.
Quantitative Data Presentation
This compound has demonstrated high potency in both biochemical and cellular assays. The following table summarizes its inhibitory activity.
| Assay Type | Target / Cell Line | Endpoint | Potency (IC50) | Reference |
| Biochemical Assay | Recombinant EED Protein | Binding Affinity | 0.2 nM | [3][5] |
| Cell-Based Assay | KARPAS-422 (Lymphoma) | Cell Growth Inhibition | 1.2 nM | [3][5] |
| Cell-Based Assay | Pfeiffer (Lymphoma) | Cell Growth Inhibition | ~20 pM (EEDi-5285) | [6] |
Note: EEDi-5285 is a closely related precursor to this compound. Data for Pfeiffer cells with this compound is expected to be in a similar potent range.
Experimental Protocols
Here we provide detailed protocols to assess the pharmacological effect of this compound on H3K27me3 levels.
Protocol 1: Global H3K27me3 Level Assessment by Western Blot
This protocol allows for the visualization and quantification of total H3K27me3 levels within a cell population.
Caption: Workflow for Western Blot analysis of H3K27me3.
Methodology:
-
Cell Culture and Treatment:
-
Culture KARPAS-422 or another sensitive cell line (e.g., Pfeiffer) in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Seed cells at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) or a DMSO vehicle control for 3-7 days. The optimal treatment time should be determined empirically.
-
-
Histone Extraction:
-
Harvest approximately 2-5 x 10⁶ cells by centrifugation.
-
Wash cells with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).
-
Lyse cells using a specialized histone extraction protocol or a standard whole-cell lysis buffer like RIPA. For histone analysis, acid extraction is often preferred for its ability to enrich histones.
-
-
Protein Quantification:
-
Quantify protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Load 15-20 µg of protein per lane on a 15% Tris-Glycine polyacrylamide gel.
-
Run the gel until sufficient separation of low molecular weight proteins (histones are ~17 kDa) is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Primary Antibody: Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733) at 1:1000 dilution.
-
Loading Control: Rabbit anti-Total Histone H3 (e.g., Cell Signaling Technology, #4499) at 1:1000 dilution.
-
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
-
Protocol 2: Locus-Specific H3K27me3 Assessment by ChIP-qPCR
This protocol measures H3K27me3 enrichment at specific gene promoters known to be regulated by PRC2, providing insight into target gene engagement.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
Methodology:
-
Cell Treatment and Crosslinking:
-
Treat ~2 x 10⁷ cells with this compound or DMSO as described in Protocol 1.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest and wash the cells.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-800 bp using a probe sonicator or a water bath sonicator (e.g., Bioruptor). Verify fragment size on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Save a fraction of the lysate as the "Input" control.
-
Incubate the remaining lysate overnight at 4°C with an anti-H3K27me3 antibody or a negative control IgG antibody.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Add NaCl and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry on the IP samples and the Input control. Use primers designed to amplify a known PRC2 target gene promoter (e.g., MYT1) and a negative control region (e.g., an actively transcribed gene like GAPDH).
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA at a specific locus relative to the total amount of input DNA using the "Percent Input" method. A clear reduction in percent input at target gene loci should be observed with increasing concentrations of this compound.
-
Expected Results
Treatment of sensitive cell lines with this compound is expected to cause a dose-dependent reduction in H3K27me3 levels.
Table of Hypothetical Results (Western Blot):
| This compound Conc. (nM) | Relative H3K27me3 / Total H3 Intensity |
| 0 (DMSO) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.05 |
Table of Hypothetical Results (ChIP-qPCR for MYT1 Promoter):
| This compound Conc. (nM) | % Input Enrichment |
| 0 (DMSO) | 2.5% |
| 10 | 1.1% |
| 100 | 0.3% |
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
EEDi-5273: Application Notes and Protocols for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 (also known as APG-5918) is a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including solid tumors. This compound allosterically inhibits the PRC2 complex, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][2][3]
Recent preclinical evidence and the initiation of clinical trials have highlighted the therapeutic potential of this compound in advanced solid tumors.[4][5][6][7][8] This document provides detailed application notes and experimental protocols for the investigation of this compound in specific solid tumor contexts where a strong mechanistic rationale for EED inhibition exists.
Mechanism of Action of this compound
This compound selectively binds to the H3K27me3 binding pocket of the EED subunit of the PRC2 complex.[4][5] This binding prevents the allosteric activation of the catalytic subunit, EZH2, thereby inhibiting the trimethylation of H3K27. The reduction in H3K27me3 levels leads to a more open chromatin state and the transcriptional reactivation of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Applications in Solid Tumor Research
Preliminary data indicates that this compound has anti-proliferative activity in several solid tumor models, including INI1-negative malignant rhabdoid tumor, BAP1-mutant mesothelioma, and prostate cancer.[4][5]
INI1-Negative Malignant Rhabdoid Tumor
Rationale: Malignant rhabdoid tumors are aggressive pediatric cancers characterized by the loss of the SMARCB1 (also known as INI1) tumor suppressor gene.[9][10][11] Loss of INI1 leads to unopposed EZH2 activity, making these tumors dependent on the PRC2 complex for survival.[10][12] Therefore, inhibiting the PRC2 complex with an EED inhibitor like this compound is a promising therapeutic strategy.
Quantitative Data Summary: Note: Specific preclinical data for this compound in INI1-negative malignant rhabdoid tumors is not yet publicly available. The following table represents expected outcomes based on the known mechanism of action.
| Cell Line (INI1-negative) | Assay Type | Expected Endpoint | Expected Outcome with this compound |
| G401, A204 | Cell Viability (e.g., CellTiter-Glo) | IC50 | Nanomolar to low micromolar range |
| G401 Xenograft | In Vivo Tumor Growth | Tumor Growth Inhibition (TGI) | Significant TGI at tolerated doses |
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Culture INI1-negative malignant rhabdoid tumor cell lines (e.g., G401, A204) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
BAP1-Mutant Mesothelioma
Rationale: Malignant mesothelioma is an aggressive cancer of the pleura. A significant subset of these tumors harbors inactivating mutations in the BAP1 gene, a tumor suppressor involved in chromatin remodeling and DNA repair.[13][14][15] While the direct link between BAP1 loss and PRC2 dependency is still under investigation, epigenetic dysregulation is a hallmark of mesothelioma, suggesting that targeting the PRC2 complex may be a viable therapeutic approach.[13][16]
Quantitative Data Summary: Note: Specific preclinical data for this compound in BAP1-mutant mesothelioma is not yet publicly available. The following table represents expected outcomes.
| Cell Line (BAP1-mutant) | Assay Type | Expected Endpoint | Expected Outcome with this compound |
| NCI-H226, MSTO-211H | Colony Formation Assay | Number of Colonies | Dose-dependent reduction |
| BAP1-mutant PDX model | In Vivo Tumor Growth | Tumor Stasis/Regression | Measurable anti-tumor effect |
Experimental Protocol: Colony Formation Assay
-
Cell Culture: Culture BAP1-mutant mesothelioma cell lines (e.g., NCI-H226, MSTO-211H).
-
Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound every 3-4 days.
-
Staining: When colonies are visible, wash the plates with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Prostate Cancer
Rationale: The PRC2 complex is frequently overexpressed in advanced and castration-resistant prostate cancer, and its components, including EED and EZH2, are associated with poor prognosis.[17][18][19][20] PRC2-mediated gene silencing contributes to prostate cancer progression and therapeutic resistance.[21]
Quantitative Data Summary: A preclinical study evaluated the combination of this compound (APG-5918) and an MDM2 inhibitor, alrizomadlin, in prostate cancer models.[22]
| Model | Treatment | T/C Value (%)* | Synergistic Index |
| 22Rv1 CDX | Alrizomadlin (100 mg/kg) | 93.39 | 1.40 |
| APG-5918 (100 mg/kg) | 49.89 | ||
| Combination | 33.22 | ||
| LNCaP CDX | Alrizomadlin (50-100 mg/kg) | 47.61 | 2.44 |
| APG-5918 (100 mg/kg) | 80.32 | ||
| Combination | 15.69 |
*T/C Value (Treatment/Control) indicates the relative tumor volume in treated vs. control animals.[22]
Experimental Protocol: In Vivo Xenograft Study
-
Cell Line and Animal Model: Use human prostate cancer cell lines (e.g., 22Rv1, LNCaP) and immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound alone, and/or in combination). Administer this compound orally at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Analyze tumor tissue for changes in H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a solid tumor model.
Conclusion
This compound is a highly potent EED inhibitor with demonstrated preclinical activity and a strong rationale for its investigation in various solid tumors.[1][2][3][23] The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this compound in relevant cancer models. Further research is warranted to fully elucidate its efficacy and mechanism of action in a broader range of solid malignancies.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 3. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 4. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies - [ascentage.com]
- 5. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies [prnewswire.com]
- 6. Ascentage Pharma gets IND clearance by the US FDA for novel EED Inhibitor APG-5918 [indianpharmapost.com]
- 7. | BioWorld [bioworld.com]
- 8. Ascentage Pharma Announces IND Clearance by the US FDA for First-in-Human Study of Novel EED Inhibitor APG-5918 - BioSpace [biospace.com]
- 9. Oncogenic roles of SMARCB1/INI1 and its deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of SMARCB1/INI1 in Malignant Rhabdoid Tumors [webpathology.com]
- 11. The role of SMARCB1/INI1 in development of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic and immunologic characterization of INI1-deficient pediatric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity of mesothelioma cells to PARP inhibitors is not dependent on BAP1 but is enhanced by temozolomide in cells with high-Schlafen 11and low-MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BAP1 Mutations and Pleural Mesothelioma: Genetic Insights, Clinical Implications, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Polycomb group proteins EZH2 and EED directly regulate androgen receptor in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Clinical Correlations of Polycomb Repressive Complex 2 in Different Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Going beyond Polycomb: EZH2 Functions in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study Uncovers Potential Therapeutic Approach for Advanced Prostate Cancer - News Center [news.feinberg.northwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining EEDi-5273 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is an exceptionally potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3), leading to gene silencing.[2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] this compound allosterically inhibits PRC2 activity by binding to the H3K27me3 pocket of EED, and has demonstrated potent single-agent anti-tumor activity in preclinical models of hematological malignancies, such as EZH2-mutant diffuse large B-cell lymphoma (DLBCL).[1][2][3][4]
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of this compound with other cancer therapies. While clinical data on this compound combinations are not yet available, preclinical studies with other potent EED inhibitors provide a strong foundation for exploring synergistic or additive anti-cancer effects. The following sections summarize key preclinical findings for EED inhibitor combinations and provide detailed protocols for evaluating these combinations in a laboratory setting.
Rationale for Combination Therapies
Targeting the PRC2 complex with this compound can induce significant changes in the tumor cell epigenome, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.[5][6] Combining this compound with agents that target complementary or orthogonal pathways offers the potential for enhanced anti-tumor efficacy, overcoming resistance mechanisms, and achieving more durable responses. Preclinical evidence with potent EED inhibitors suggests promising combination strategies with targeted therapies and immunotherapies across various cancer types.
Preclinical Data Summary for EED Inhibitor Combinations
The following tables summarize preclinical data from studies on a potent, selective, and orally bioavailable EED inhibitor with a similar mechanism of action to this compound. This data provides a strong rationale for investigating similar combinations with this compound.
Table 1: In Vitro and In Vivo Efficacy of a Potent EED Inhibitor in Combination with Targeted Therapies
| Cancer Type | Combination Partner | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | PI3K/AKT Inhibitor | Marked combination activity, partly through downregulation of AKT signaling. |
| BTK Inhibitor (acalabrutinib) | Context-dependent combination activity observed. | |
| Small-Cell Lung Cancer (SCLC) | PARP Inhibitor (olaparib) | Reduced tumor growth in a xenograft model with the combination, but not with monotherapies. The EED inhibitor increased the expression of SLFN11, a biomarker linked to PARP inhibitor sensitivity. |
| Ovarian Cancer (ARID1A-mutant) | ATR Inhibitor (AZD6738) | Combination resulted in tumor stasis, while monotherapies only produced modest tumor growth inhibition. |
Data sourced from a preclinical study on a potent EED inhibitor by AstraZeneca.
Table 2: In Vivo Efficacy of a Potent EED Inhibitor in Combination with Immunotherapy
| Cancer Type | Combination Partner | Key Findings |
| Melanoma (syngeneic model) | CTLA-4 Antibody | The EED inhibitor alone showed significant anti-tumor activity compared to control or CTLA-4 antibody alone, suggesting potential for combination. |
Data sourced from a preclinical study on a potent EED inhibitor by AstraZeneca.
Signaling Pathways and Experimental Workflows
PRC2 and this compound Mechanism of Action
This compound targets the EED subunit of the PRC2 complex, leading to its allosteric inhibition. This prevents the trimethylation of H3K27, resulting in the reactivation of tumor suppressor genes and subsequent anti-tumor effects.
Proposed Synergy with a PI3K/AKT Inhibitor in DLBCL
In DLBCL, the PI3K/AKT pathway is often constitutively active, promoting cell survival and proliferation. Combining an EED inhibitor with a PI3K/AKT inhibitor can simultaneously target epigenetic and signaling pathways, leading to a synergistic anti-tumor effect.
Experimental Workflow for In Vitro Synergy Assessment
A systematic approach is required to evaluate the synergistic effects of this compound with other anti-cancer agents in vitro.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment Using a Dose-Response Matrix
Objective: To determine if combining this compound with another therapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422 for DLBCL)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is a 7x7 dose matrix.
-
Add 10 µL of the drug dilutions to the appropriate wells. Include wells for single-agent controls and vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated controls to determine the percentage of cell viability for each condition.
-
Calculate synergy scores using a suitable model, such as the Bliss Independence model or the Chou-Talalay method (Combination Index, CI).
-
Synergy: CI < 1
-
Additivity: CI = 1
-
Antagonism: CI > 1
-
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Matrigel (Corning)
-
This compound formulated for oral administration
-
Combination agent formulated for appropriate route of administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
-
Drug Administration:
-
Administer drugs according to the predetermined dosing schedule and route of administration. For example, this compound can be administered orally once daily.
-
Monitor animal body weight and general health status daily.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
-
Endpoint and Analysis:
-
The study endpoint may be a fixed time point or when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
-
Compare tumor growth inhibition (TGI) between the treatment groups. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor volume and survival between the groups.
-
Conclusion
This compound is a highly potent EED inhibitor with significant potential for the treatment of various cancers. The preclinical data from analogous EED inhibitors strongly suggest that combination strategies with targeted therapies and immunotherapies can lead to enhanced anti-tumor activity. The protocols provided in these application notes offer a framework for researchers to systematically evaluate the synergistic potential of this compound in combination with other anti-cancer agents, with the ultimate goal of developing more effective therapeutic regimens for patients. Further preclinical and clinical investigations are warranted to validate these promising combination strategies.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing EEDi-5273 dosage for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EEDi-5273 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize the dosage and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an exceptionally potent and orally efficacious small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2] EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes EZH2 and SUZ12.[1] The PRC2 complex is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. This compound binds to the H3K27me3 binding pocket of EED, which allosterically inhibits the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels and subsequent reactivation of silenced target genes.[3]
Q2: What are the key in vitro and in vivo activities of this compound?
A2: this compound has demonstrated high potency in both biochemical and cell-based assays. It binds to EED with an IC50 value of 0.2 nM and inhibits the growth of the KARPAS-422 lymphoma cell line with an IC50 of 1.2 nM.[1][2][4] In a KARPAS-422 xenograft mouse model, oral administration of this compound at a dose of 50 mg/kg resulted in complete and persistent tumor regression with no observed signs of toxicity.[2]
Q3: What is the recommended starting dose for in vivo experiments?
A3: Based on preclinical studies, a daily oral dose of 50 mg/kg has been shown to be highly effective in a KARPAS-422 xenograft model, leading to complete tumor regression. However, the optimal dose may vary depending on the specific animal model and tumor type. It is recommended to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: What is the pharmacokinetic and ADME profile of this compound?
A4: this compound exhibits an excellent pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] It has a low risk of drug-drug interactions as it does not show significant inhibition or induction of major cytochrome P450 (CYP) enzymes.[5] this compound has a plasma half-life of over 2 hours in preclinical species and humans, indicating good plasma stability.[5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 Value | Reference |
| EED Binding | - | 0.2 nM | [1][2][6] |
| Cell Growth Inhibition | KARPAS-422 | 1.2 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model
| Dosage | Administration Route | Outcome | Toxicity | Reference |
| 50 mg/kg | Oral (daily) | Complete and persistent tumor regression | No significant signs of toxicity | [2] |
Experimental Protocols
Cell-Based Assays
1. Cell Culture of KARPAS-422 and Pfeiffer Cells
-
Cell Lines: KARPAS-422 (human B-cell non-Hodgkin's lymphoma) and Pfeiffer (human diffuse large B-cell lymphoma).
-
Media:
-
Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seeding: Seed KARPAS-422 or Pfeiffer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.
-
Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
3. Western Blot for H3K27me3
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol is recommended.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 15-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Model
1. Animal Model
-
Strain: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: KARPAS-422.
2. Tumor Implantation
-
Cell Preparation: Harvest KARPAS-422 cells in their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[11]
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11][12]
3. Dosing
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Formulation: Formulate this compound for oral gavage. The vehicle will depend on the solubility characteristics of the compound.
-
Administration: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).
4. Efficacy Assessment
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blot for H3K27me3, immunohistochemistry).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logic for low in vitro efficacy.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Recommended Solution |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inaccurate cell seeding density | Optimize seeding density for each cell line to ensure logarithmic growth throughout the assay period. Use a cell counter for accurate seeding. |
| This compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge effects in 96-well plates | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity. |
Issue 2: Weak or no reduction in H3K27me3 levels by Western blot.
| Potential Cause | Recommended Solution |
| Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal H3K27me3 reduction. |
| Poor antibody quality | Use a validated antibody specific for H3K27me3. Include positive and negative controls to verify antibody performance. |
| Inefficient protein extraction | Use an acid extraction protocol specifically for histones to improve the yield of nuclear proteins.[10] |
| Problems with Western blot transfer | Due to the small size of histones, optimize the transfer conditions (e.g., membrane type, transfer time, and voltage) to ensure efficient transfer. A 0.2 µm PVDF membrane is recommended. |
Issue 3: High toxicity or lack of efficacy in in vivo models.
| Potential Cause | Recommended Solution |
| Suboptimal drug formulation | Ensure this compound is properly solubilized and stable in the vehicle used for oral administration. |
| Incorrect dosage | Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model. |
| Tumor model variability | Ensure consistency in tumor cell implantation and monitor tumor growth closely to start treatment at a consistent tumor volume. |
| Animal health | Closely monitor the health of the animals, including body weight, behavior, and signs of distress. Adjust the dose or treatment schedule if significant toxicity is observed. |
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 6. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
- 7. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 8. atcc.org [atcc.org]
- 9. Pfeiffer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
EEDi-5273 solubility and stability in vitro
This technical support center provides essential information on the solubility and in vitro stability of EEDi-5273 for researchers, scientists, and drug development professionals. The guides and FAQs below address common issues to ensure successful experimentation.
Solubility Profile
This compound was developed to improve upon the physicochemical properties of earlier compounds in its series. A primary advantage of this compound is its significantly enhanced solubility in simulated intestinal fluids, which contributes to its excellent oral bioavailability.[1]
While specific solubility values in common laboratory solvents like DMSO or PBS are not detailed in the primary literature, the following table summarizes the available information. Researchers should perform their own solubility tests for their specific buffer and media conditions.
Table 1: Summary of this compound Solubility Characteristics
| Solvent/Medium | Solubility Data | Notes |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | >100x improvement compared to predecessor EEDi-5285.[1] | High solubility in FaSSIF is indicative of good absorption in the fasted state. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | >100x improvement compared to predecessor EEDi-5285.[1] | High solubility in FeSSIF suggests good absorption even when co-administered with food. |
| Standard Aqueous Buffers (e.g., PBS) | Data not publicly available. Expected to be low for a hydrophobic small molecule. | It is critical to determine the kinetic and thermodynamic solubility in your specific assay buffer. |
| Organic Solvents (e.g., DMSO, Ethanol) | Data not publicly available. High solubility is expected. | Typically used for creating high-concentration stock solutions. |
In Vitro Stability Profile
This compound demonstrates excellent stability in plasma and has a favorable profile regarding drug-drug interactions, as it shows low inhibition or induction of key metabolic enzymes.[2][3]
Table 2: Summary of this compound In Vitro Stability Data
| System | Species | Stability Data | Notes |
| Plasma | Human & Preclinical Species | t½ > 2 hours [2][3] | Demonstrates high stability in plasma, suggesting a low rate of degradation by plasma enzymes. |
| Liver Microsomes | Human, Rat | Moderate stability.[1] | Data from closely related analogs suggests this compound likely undergoes some metabolic degradation. |
| Liver Microsomes | Mouse | Excellent stability.[1] | Data from closely related analogs. |
| Cytochrome P450 (CYP) Enzymes | Human | No obvious inhibition or induction.[2][3] | Low potential for drug-drug interactions mediated by CYP enzymes. |
Experimental Protocols & Workflows
Protocol 1: Aqueous Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is crucial for avoiding compound precipitation in in vitro assays.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Analysis: Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of this compound remaining in the supernatant using LC-MS/MS or UV-Vis spectroscopy.
Caption: Workflow for Kinetic Solubility Assessment.
Protocol 2: Microsomal Stability Assessment
This protocol outlines a method to evaluate the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Prepare Reagents:
-
Thaw liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a solution of NADPH (cofactor) in buffer.
-
Prepare a solution of this compound in buffer at the desired starting concentration (e.g., 1 µM).
-
-
Reaction Setup:
-
In a 96-well plate, pre-warm the this compound solution and the microsomal suspension at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the wells containing this compound and microsomes.
-
Include negative control wells without NADPH to measure non-enzymatic degradation.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Caption: Workflow for Microsomal Stability Assessment.
This compound Signaling Pathway
This compound is a potent inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 is an epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. This compound binds to the H3K27me3 binding pocket of EED, preventing the allosteric activation of the EZH2 methyltransferase subunit and thereby inhibiting PRC2 activity.[1][2]
Caption: this compound Mechanism of Action on the PRC2 Pathway.
Troubleshooting and FAQs
Q1: My this compound compound precipitated when I diluted my DMSO stock into aqueous buffer for my cell-based assay. What should I do?
A1: This is a common issue with hydrophobic small molecules.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.5%) but sufficient to maintain solubility.
-
Determine Kinetic Solubility: Perform the kinetic solubility assay described above (Protocol 1) in your specific cell culture medium to find the maximum workable concentration.
-
Use a Surfactant: For some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility, but check for compatibility with your assay.
-
Pre-warm Medium: Adding the compound to pre-warmed (37°C) medium can sometimes help.
Q2: I am seeing variable results in my cell potency (IC50) assays. Could this be related to solubility or stability?
A2: Yes, inconsistency is often linked to compound handling.
-
Inconsistent Solubility: If the compound precipitates, the effective concentration available to the cells will be lower than intended and can vary between wells. Visually inspect your assay plates for any signs of precipitation.
-
Stock Solution Stability: Ensure your DMSO stock solution is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation or precipitation.
-
Media Stability: While this compound is stable in plasma, its stability in complex cell culture media over long incubation periods (e.g., 72 hours) should be confirmed. You can adapt the microsomal stability protocol to test stability in your media by omitting the microsomes and NADPH.
Q3: The half-life of this compound in my microsomal stability assay was much shorter than expected. What could be the cause?
A3:
-
Microsome Quality: Ensure the liver microsomes are of high quality, have been stored correctly at -80°C, and were thawed properly on ice immediately before use. Poor quality microsomes can show variable or artificially high activity.
-
Cofactor Concentration: The concentration of the NADPH cofactor is critical. Ensure it is not limiting in the reaction.
-
Non-specific Binding: Highly lipophilic compounds can sometimes bind non-specifically to the plasticware or proteins in the assay, leading to an apparent loss of compound that is not due to metabolism. Using low-binding plates can help mitigate this.
-
LC-MS/MS Method: Verify that your analytical method is sensitive and specific for this compound and that your internal standard is performing correctly.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 3. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
Technical Support Center: EEDi-5273 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity when working with the EED inhibitor, EEDi-5273, in animal models.
Introduction
This compound is a potent and orally bioavailable inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). Published preclinical studies have demonstrated that this compound can achieve complete and persistent tumor regression in specific xenograft models, notably the KARPAS422 lymphoma model, with no significant signs of toxicity at efficacious doses. However, as with any investigational compound, careful study design and proactive monitoring are essential to ensure animal welfare and the generation of high-quality, reproducible data, especially when exploring new models, higher dose ranges, or different formulations.
This guide focuses on best practices for study design, proactive toxicity monitoring, and troubleshooting potential adverse findings.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound in animal models?
A1: In the KARPAS422 xenograft mouse model, oral administration of this compound has been shown to be well-tolerated, leading to complete tumor regression without overt signs of toxicity.[1][2][3] This suggests a favorable therapeutic index in this specific context. However, comprehensive toxicology studies across multiple species and dose ranges are not fully available in the public domain. Researchers should not assume a lack of toxicity in new models or under different experimental conditions.
Q2: What are potential on-target toxicities for an EED inhibitor?
A2: EED is a critical component of the PRC2 complex, which regulates gene expression involved in cell differentiation and development.[2][4] While specific on-target toxicities for this compound are not well-documented, inhibiting a fundamental epigenetic regulator could theoretically impact highly proliferative tissues or developmental processes. It is crucial to monitor for effects in tissues with high cell turnover, such as the gastrointestinal tract and bone marrow, and to exercise caution in studies involving juvenile animals.
Q3: How should I select a starting dose for my animal model?
A3: Dose selection is a critical factor in any preclinical study.[5] If you are using a model other than the published KARPAS422 xenograft, it is essential to perform a dose-range finding (DRF) study.[6] A well-designed DRF study aims to identify the Maximum Tolerated Dose (MTD) and the minimum effective dose.[6] This typically involves a small number of animals and a wide range of doses to establish a preliminary dose-response relationship for both efficacy and toxicity.[1]
Q4: Can the formulation or vehicle cause adverse effects?
A4: Yes, the formulation and vehicle can significantly impact the tolerability of a compound. The choice of excipients is critical, especially for longer-duration studies.[7] Some solubilizing agents or vehicles can cause local irritation, gastrointestinal upset, or systemic toxicity. It is crucial to run a vehicle-only control group to distinguish vehicle effects from compound-specific toxicity. When developing a new formulation, assess its stability, solubility, and pH to ensure consistent and safe administration.[4][7]
Troubleshooting Guide: Managing Adverse Events
This guide provides a structured approach to identifying and mitigating adverse events during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss (>15-20%) or Morbidity | - Compound toxicity- Vehicle intolerance- High dose volume (GI distress)- Tumor progression-related cachexia- Dehydration | 1. Immediately provide supportive care (e.g., hydration, supplemental nutrition).2. Temporarily halt dosing in the affected cohort.3. Review dosing records, formulation preparation, and animal health logs.4. If multiple animals are affected, consider a dose reduction for the remainder of the study.5. Consult with the institutional animal care and use committee (IACUC) and veterinary staff. |
| Reduced Food/Water Intake | - General malaise- Gastrointestinal toxicity- Neurological effects | 1. Monitor body weight daily.2. Provide palatable, moist food or gel packs for hydration.3. If the issue persists for more than 48 hours, consider dose modification or supportive care. |
| Skin Lesions or Hair Loss at Injection/Dosing Site | - Local irritation from formulation (e.g., pH, excipients)- High concentration of the compound | 1. Record and photograph the lesion.2. Ensure proper dosing technique.3. Consider further dilution of the compound or changing the formulation vehicle after a suitability test. |
| Abnormal Clinical Pathology Findings (e.g., elevated liver enzymes, altered blood counts) | - Organ-specific toxicity (e.g., hepatotoxicity, myelosuppression)- Systemic inflammation or stress | 1. Correlate findings with histopathology of target organs.2. Include recovery groups in your study design to assess the reversibility of the findings.[8]3. Consider adding organ-specific biomarkers to your monitoring plan in future studies. |
Data Presentation: Key Monitoring Parameters
Proactive and comprehensive monitoring is the best strategy to minimize toxicity. The following parameters should be considered for inclusion in your study protocol.
| Parameter Category | Specific Measurements | Frequency | Rationale |
| Clinical Observations | - General appearance and posture- Behavior (activity level, grooming)- Respiration- Fecal/urine output | Daily | To detect early signs of malaise or distress. |
| Body Weight | - Individual animal body weights | At least 3 times per week (daily if concerns arise) | Sensitive indicator of general health and toxicity.[9] |
| Tumor Burden | - Caliper measurements (for subcutaneous tumors) | 2-3 times per week | To distinguish tumor-related morbidity from compound toxicity. |
| Food & Water Consumption | - Measured per cage | 2-3 times per week | Can indicate nausea, malaise, or neurological effects. |
| Hematology | - Complete Blood Count (CBC) with differential | Baseline, mid-study, and terminal | To assess for potential effects on red blood cells, white blood cells, and platelets (myelosuppression). |
| Clinical Chemistry | - Liver enzymes (ALT, AST)- Kidney function markers (BUN, Creatinine) | Baseline, mid-study, and terminal | To monitor for potential organ-specific toxicity.[10] |
| Gross Pathology & Histopathology | - Macroscopic examination of all organs- Microscopic examination of key organs (liver, kidney, spleen, bone marrow, GI tract) and any gross lesions | Terminal | To identify target organs of toxicity and characterize any pathological changes. |
Experimental Protocols
Protocol: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and to select dose levels for subsequent definitive efficacy or toxicology studies.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a small number of animals per group (n=2-3 per sex per group).[1]
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., anticipated efficacious dose)
-
Group 3: Mid Dose (e.g., 3x Low Dose)
-
Group 4: High Dose (e.g., 10x Low Dose)
-
Dose levels should be selected based on any existing in vitro cytotoxicity data or data from similar compounds.
-
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for 7-14 days.
-
Monitoring:
-
Record clinical observations twice daily.
-
Measure body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy to identify any visible organ abnormalities.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or substantial body weight loss (typically >20%) and allows the study to be completed.[6]
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
interpreting unexpected results with EEDi-5273
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EEDi-5273, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein. While this compound has demonstrated a promising efficacy and safety profile in preclinical studies, this guide addresses potential unexpected results and offers structured advice for interpreting your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2). EED's interaction with trimethylated histone H3 at lysine 27 (H3K27me3) is crucial for the catalytic activity of EZH2, the methyltransferase subunit of PRC2.[1][2] this compound binds to the H3K27me3 binding pocket of EED, thereby inhibiting the allosteric activation of PRC2 and subsequent gene repression.[1][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound has shown significant potency in preclinical models of cancers with dysregulated PRC2 activity, particularly those with EZH2 mutations.[1] The KARPAS422 cell line, a diffuse large B-cell lymphoma (DLBCL) model with a Y641F EZH2 mutation, has been extensively used to demonstrate the potent cell growth inhibitory activity of this compound.[1][4][5]
Q3: What are the reported pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of this compound?
A3: this compound exhibits an excellent PK and ADME profile.[1][4] Studies have shown that it has good plasma stability, with a half-life of over 2 hours in preclinical species and human plasma.[5][6] It also shows a low risk of drug-drug interactions, as it does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.[5][6]
Troubleshooting Guide
While specific unexpected results with this compound are not widely reported in the literature, this section provides guidance on potential issues that may arise during your experiments.
Issue 1: Higher than expected IC50 value for cell viability.
-
Question: My IC50 value for this compound in my cell line is significantly higher than the reported 1.2 nM in KARPAS422 cells. What could be the reason?
-
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The sensitivity to this compound is highly dependent on the genetic background of the cell line, particularly the status of PRC2 components. Verify if your cell line has a known dependency on PRC2 activity.
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Duration: Inhibition of PRC2 leads to epigenetic changes that may require a longer duration to manifest as a phenotypic effect on cell viability. Consider extending the incubation time of your assay (e.g., 7-14 days).
-
Experimental Conditions: Optimize cell seeding density and other assay parameters to ensure you are measuring the specific effect of the inhibitor and not artifacts from suboptimal culture conditions.
-
Issue 2: Lack of expected downstream molecular effects (e.g., no change in H3K27me3 levels).
-
Question: I am not observing a decrease in global H3K27me3 levels after treating my cells with this compound. Is the compound not working?
-
Possible Causes and Troubleshooting Steps:
-
Time-Dependent Effects: The reduction of histone methylation marks is a gradual process that depends on cell division and histone turnover. Assess H3K27me3 levels at multiple time points after treatment.
-
Antibody Quality: Validate the specificity and sensitivity of the antibody used for detecting H3K27me3 through appropriate controls.
-
Western Blotting Protocol: Ensure complete protein extraction and transfer for accurate detection. Use appropriate loading controls to normalize your results.
-
Alternative Readouts: Consider assessing the expression of known PRC2 target genes as an alternative or complementary readout for target engagement.
-
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Cell Line | Value | Reference |
| EED Binding Affinity (IC50) | N/A | 0.2 nM | [1][4][7] |
| Cell Growth Inhibition (IC50) | KARPAS422 | 1.2 nM | [1][4][7] |
| In Vivo Efficacy | KARPAS422 Xenograft | Complete and persistent tumor regression at 50 mg/kg | [1][5][8] |
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Plate cells (e.g., KARPAS422) in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 7 days), replenishing the media with fresh compound as needed.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the readings to the DMSO-treated cells and calculate the IC50 value using a nonlinear regression analysis.[1]
Western Blotting for H3K27me3
-
Cell Lysis: Harvest cells after treatment with this compound for various durations and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total Histone H3 as a loading control.
Visualizations
Caption: PRC2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 5. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 6. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
EEDi-5273 Drug-Drug Interaction Profile: A Technical Guide
SUZHOU, China, and ROCKVILLE, Md., December 8, 2025 — This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the drug-drug interaction (DDI) profile of EEDi-5273 (also known as APG-5918), an investigational, potent, and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. Preclinical data indicate a low potential for this compound to cause clinically significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to inhibit or induce cytochrome P450 (CYP) enzymes?
A1: Preclinical studies have demonstrated that this compound has a low risk of engaging in drug-drug interactions mediated by CYP enzymes.[1][2][3][4][5] In these in vitro studies, this compound did not show significant inhibitory or inductive activity towards major CYP isoforms at clinically relevant concentrations.[1][2][3][4][5]
Q2: Has the effect of this compound been tested on specific CYP450 enzymes?
A2: Yes, the inhibitory potential of this compound against a panel of key human CYP450 enzymes has been evaluated. The results, summarized in the table below, show weak inhibition with IC50 values largely considered to be outside the range of clinical significance.
Q3: What do the IC50 values for CYP inhibition indicate?
A3: The IC50 value is the concentration of a drug that is required to inhibit the activity of an enzyme by 50%. Higher IC50 values are indicative of weaker inhibition. The preclinical data for this compound suggest that high concentrations of the drug would be needed to cause significant inhibition of CYP enzymes, reducing the likelihood of DDIs when co-administered with other drugs that are metabolized by these enzymes.
Q4: Is there any information on the potential for this compound to interact with drug transporters like P-glycoprotein (P-gp)?
A4: Currently, there is limited publicly available information regarding the interaction of this compound with drug transporters such as P-glycoprotein (P-gp). Further studies are likely required to fully characterize the potential for transporter-mediated drug interactions.
Troubleshooting Guide for In Vitro DDI Experiments
Issue 1: Observing higher than expected CYP inhibition in an in vitro assay.
-
Possible Cause 1: Experimental Conditions. Ensure that the concentration of this compound used in the assay is appropriate and that the incubation times and protein concentrations are consistent with established protocols.
-
Possible Cause 2: Solvent Effects. Verify that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting enzyme activity. A solvent control group is crucial.
-
Possible Cause 3: Non-specific Binding. this compound may bind non-specifically to labware or other components in the assay mixture. Consider using low-binding plates and tubes.
Issue 2: Difficulty in interpreting CYP induction assay results.
-
Possible Cause 1: Cytotoxicity. High concentrations of this compound may cause cytotoxicity in the hepatocytes, leading to a decrease in mRNA expression that could be misinterpreted as a lack of induction. Assess cell viability concurrently.
-
Possible Cause 2: Sub-optimal Inducer Concentration. Ensure that the positive control inducers for each CYP isoform are used at concentrations known to elicit a robust response.
Data on Cytochrome P450 Inhibition
The following table summarizes the in vitro inhibitory potential of this compound against major human cytochrome P450 enzymes.
| CYP Isozyme | % Inhibition | IC50 (μM) |
| CYP1A2 | >30 | >30 |
| CYP2B6 | >30 | >30 |
| CYP2C9 | 8.8 | >30 |
| CYP2C19 | 17.9 | >30 |
| CYP2D6 | 14.3 | >30 |
| CYP3A4 | >30 | >30 |
Data from in vitro preclinical studies.
Experimental Protocols
Cytochrome P450 Inhibition Assay (IC50 Determination)
The potential for this compound to inhibit major human CYP enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was assessed using human liver microsomes.
-
Incubation: Human liver microsomes were incubated with a range of concentrations of this compound and a specific probe substrate for each CYP isoform.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Metabolite Quantification: Following a specific incubation period, the reaction was terminated, and the formation of the specific metabolite was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of this compound that caused a 50% reduction in the rate of metabolite formation (IC50) was determined by non-linear regression analysis of the concentration-response curve.
Cytochrome P450 Induction Assay
The potential for this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 was evaluated in cultured human hepatocytes.
-
Cell Treatment: Human hepatocytes were treated with this compound at various concentrations for a period of 48 to 72 hours. Positive control inducers were used in parallel.
-
mRNA Quantification: After the treatment period, total RNA was isolated from the hepatocytes, and the relative mRNA levels of the target CYP genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The fold-change in CYP mRNA expression in this compound-treated cells was compared to that in vehicle-treated cells to determine the induction potential.
Visualizations
Caption: Overview of this compound's drug-drug interaction profile.
Caption: Experimental workflow for CYP450 inhibition assay.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 4. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. biospace.com [biospace.com]
Technical Support Center: Enhancing the Bioavailability of EED Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Embryonic Ectoderm Development (EED) inhibitors. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of this promising class of epigenetic modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our EED inhibitor?
A1: Low oral bioavailability of EED inhibitors, many of which are complex heterocyclic molecules, is often a result of a combination of factors:
-
Poor Aqueous Solubility: Many EED inhibitors have low solubility in gastrointestinal fluids, which is a critical first step for absorption.
-
Low Intestinal Permeability: The molecular size, charge, and lipophilicity of the compound may hinder its ability to pass through the intestinal epithelium.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp), reducing net absorption.
Q2: Which formulation strategies can we explore to improve the solubility of our EED inhibitor?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble EED inhibitors:
-
Solid Dispersions: Dispersing the EED inhibitor in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic EED inhibitors in the gastrointestinal tract.
-
Salt Formation: For ionizable EED inhibitors, forming a salt can substantially improve aqueous solubility.
Q3: How can we assess if our EED inhibitor is a substrate for efflux transporters like P-glycoprotein?
A3: The Caco-2 permeability assay is the standard in vitro method to evaluate if a compound is a substrate for efflux transporters. By measuring the transport of your EED inhibitor across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is generally indicative of active efflux.[1] The inclusion of a known P-gp inhibitor, such as verapamil, can further confirm if P-gp is the transporter responsible for the efflux.[1]
Q4: What are the common metabolic liabilities for EED inhibitors with a triazolopyrimidine scaffold?
A4: Triazolopyrimidine derivatives, a common scaffold for EED inhibitors like MAK683, can undergo several metabolic transformations.[2][3][4] The primary routes of metabolism often involve oxidation reactions mediated by cytochrome P450 enzymes.[2][3][4] Common metabolic pathways for similar structures include hydroxylation, N-dealkylation, and oxidation of alkyl side chains.[2][3][4] For instance, the preclinical metabolism of MAK683 showed complex hepatic metabolism, including hydroxylation and subsequent oxidation or reduction.[2][3][4]
Troubleshooting Guides
Problem 1: Low apparent permeability (Papp) in the Caco-2 assay.
-
Possible Cause 1: Poor aqueous solubility in the assay buffer.
-
Troubleshooting:
-
Ensure the concentration of the EED inhibitor in the dosing solution is below its kinetic solubility limit in the assay buffer.
-
Consider using a formulation aid, such as a small percentage of a co-solvent (e.g., DMSO) or a non-ionic surfactant, to improve solubility. Be mindful that high concentrations of organic solvents can compromise the integrity of the Caco-2 monolayer.
-
-
-
Possible Cause 2: The compound is a substrate for efflux transporters.
-
Troubleshooting:
-
Perform a bi-directional Caco-2 assay to determine the efflux ratio.
-
If the efflux ratio is high, co-incubate the EED inhibitor with a known inhibitor of common efflux transporters (e.g., verapamil for P-gp) to see if the A-B permeability increases.
-
-
-
Possible Cause 3: High non-specific binding to the assay plate or cells.
-
Troubleshooting:
-
Perform a recovery experiment to quantify the amount of compound lost due to binding.
-
Consider using low-binding plates for the assay.
-
Including a small amount of a non-ionic surfactant in the buffer can sometimes reduce non-specific binding.
-
-
Problem 2: High clearance in the liver microsome stability assay.
-
Possible Cause 1: Extensive Phase I metabolism.
-
Troubleshooting:
-
Identify the metabolic "hotspots" on your EED inhibitor through metabolite identification studies.
-
Consider structural modifications at these positions to block or slow down metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
-
-
Possible Cause 2: Substrate for multiple CYP enzymes.
-
Troubleshooting:
-
Perform reaction phenotyping studies with specific CYP inhibitors or recombinant CYP enzymes to identify the major metabolizing enzymes.
-
This information can guide medicinal chemistry efforts to design analogs with a more favorable metabolic profile.
-
-
Problem 3: Low and variable oral exposure in preclinical animal models (e.g., mice).
-
Possible Cause 1: Poor dissolution in the gastrointestinal tract.
-
Troubleshooting:
-
Formulate the EED inhibitor in a vehicle that enhances its solubility and dissolution. For early-stage studies, this could be a solution with co-solvents and/or surfactants.
-
For later-stage development, consider more advanced formulations like solid dispersions or nanosuspensions.
-
-
-
Possible Cause 2: Rapid first-pass metabolism.
-
Troubleshooting:
-
If in vitro data suggests high metabolic clearance, consider co-administration with a broad-spectrum CYP inhibitor (use with caution and for investigative purposes only) to see if exposure increases. This can help confirm that first-pass metabolism is a major contributor to low bioavailability.
-
Prioritize medicinal chemistry efforts to improve metabolic stability.
-
-
-
Possible Cause 3: Poor absorption due to low permeability and/or high efflux.
-
Troubleshooting:
-
Correlate the in vivo findings with in vitro Caco-2 data. If the compound has a high efflux ratio, this is a likely contributor to poor in vivo absorption.
-
Structural modifications to reduce recognition by efflux transporters may be necessary.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected EED Inhibitors
| Compound | Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | T1/2 (h) | Reference |
| EED226 | Mouse | - | Oral | ~100 | 2.2 | [5][6] |
| MAK683 | Multiple | 1-2 | Oral | Moderate to High | 2.5-6.6 | [2][3][4][7] |
| EEDi-5285 | - | 10 | Oral | 75 | 2 | [8] |
| ZJH-16 | - | - | Oral | 94.7 | - | [9] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an EED inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Dosing Solution Preparation: The EED inhibitor is dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration. The final concentration of any co-solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid affecting monolayer integrity.
-
Permeability Measurement (Apical to Basolateral): The dosing solution is added to the apical (upper) chamber of the Transwell® insert, and fresh transport buffer is added to the basolateral (lower) chamber. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Measurement (Basolateral to Apical): The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber. Samples are taken from the apical chamber at the same time points.
-
Sample Analysis: The concentration of the EED inhibitor in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: Mouse Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of an EED inhibitor in the presence of liver enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing mouse liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and a cofactor solution (NADPH regenerating system).
-
Incubation: The EED inhibitor is pre-incubated with the liver microsomes and buffer at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.
-
Sample Analysis: The concentration of the remaining parent EED inhibitor is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the EED inhibitor remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Visualizations
Caption: PRC2 signaling pathway and the mechanism of EED inhibition.
Caption: Experimental workflow for improving EED inhibitor bioavailability.
Caption: Logical troubleshooting flow for low oral bioavailability.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of the Indole-Substituted Triazolopyrimidines as New EED-H3K27me3 Inhibitors for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting EEDi-5273 resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EEDi-5273, a potent and orally efficacious EED inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It binds to the Embryonic Ectoderm Development (EED) subunit of PRC2 in the binding pocket for trimethylated histone H3 lysine 27 (H3K27me3).[1][2][3][4] This binding prevents the allosteric activation of EZH2, the catalytic subunit of PRC2, thereby inhibiting its methyltransferase activity.[3][5] This leads to a global reduction in H3K27me3 levels, a repressive chromatin mark, and subsequent de-repression of PRC2 target genes.[2]
Q2: What is the rationale for targeting EED instead of EZH2?
Targeting EED offers a potential advantage over directly inhibiting EZH2. Some cancer cells develop resistance to EZH2 inhibitors through mutations in the EZH2 gene.[6][7] EED inhibitors like this compound act through a different mechanism and have been shown to be effective in models resistant to EZH2 inhibitors.[2] Furthermore, inhibiting EED can lead to the destabilization of the entire PRC2 complex.[8]
Q3: What are the expected cellular effects of this compound treatment in sensitive cell lines?
In sensitive cancer cell lines, particularly those with EZH2 mutations (e.g., Y641N in Karpas-422), this compound treatment is expected to:
-
Lead to a significant reduction in global H3K27me3 levels.
-
Induce changes in gene expression, particularly the upregulation of PRC2 target genes.
Q4: Is this compound currently in clinical trials?
As of the latest available information, two EED inhibitors, MAK683 and FTX-6058, have entered clinical development.[2] Ascentage Pharma has obtained the exclusive global development rights for this compound (also known as APG-5918) and is preparing to submit an Investigational New Drug (IND) application.[3][5]
Troubleshooting Guide
This guide addresses potential issues and unexpected results that may arise during experiments with this compound, with a focus on identifying potential resistance mechanisms.
Issue 1: Decreased or Loss of Sensitivity to this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the IC50 value or a lack of expected phenotypic effects (e.g., no reduction in cell viability) after prolonged treatment with this compound, your cell line may have developed resistance.
Potential Causes and Troubleshooting Steps:
-
Mutations in PRC2 Complex Components:
-
Hypothesis: Mutations in EED, EZH2, or SUZ12 could prevent this compound binding or alter the stability and function of the PRC2 complex.
-
Suggested Experiment:
-
Sanger or Next-Generation Sequencing: Sequence the coding regions of EED, EZH2, and SUZ12 in your resistant cell line and compare them to the parental, sensitive cell line to identify any acquired mutations.
-
Western Blotting: Analyze the protein expression levels of EED, EZH2, and SUZ12. A significant decrease or loss of one of these core components could indicate complex destabilization.
-
Co-Immunoprecipitation (Co-IP): Perform Co-IP using an antibody against one PRC2 subunit (e.g., EED) and blot for the others (EZH2, SUZ12) to assess the integrity of the complex.
-
-
-
Upregulation of Bypass Signaling Pathways:
-
Hypothesis: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of PRC2 and promote survival and proliferation.
-
Suggested Experiment:
-
RNA-Sequencing/Proteomics: Compare the global gene expression or protein profiles of sensitive and resistant cells (both baseline and after this compound treatment) to identify differentially regulated pathways (e.g., PI3K/Akt, MAPK, Wnt).
-
Functional Assays: Once a potential bypass pathway is identified, use specific inhibitors for that pathway in combination with this compound to see if sensitivity can be restored.
-
-
-
Drug Efflux:
-
Hypothesis: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., ABCB1), can reduce the intracellular concentration of this compound.[1][8]
-
Suggested Experiment:
-
qRT-PCR/Western Blotting: Measure the mRNA and protein levels of common ABC transporters in sensitive versus resistant cells.
-
Efflux Pump Inhibition: Treat resistant cells with a known efflux pump inhibitor in combination with this compound to determine if sensitivity is restored.
-
-
Issue 2: No significant reduction in H3K27me3 levels despite observing a cytotoxic effect.
Potential Cause and Troubleshooting Steps:
-
Off-Target Effects:
-
Hypothesis: At high concentrations, this compound might be exerting its anti-proliferative effects through mechanisms independent of PRC2 inhibition.
-
Suggested Experiment:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both cell viability and H3K27me3 levels. Determine if the concentration required for cytotoxicity is significantly higher than that required to reduce H3K27me3.
-
Target Engagement Assays: If available, use a cellular thermal shift assay (CETSA) or related techniques to confirm that this compound is engaging with EED at the concentrations used in your experiments.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Target Binding IC50 (nM) | Cell Growth Inhibition IC50 (nM) (Karpas-422 cell line) |
| This compound | 0.2 | 1.2 |
Data sourced from studies on the Karpas-422 cell line, which has a Y641N EZH2 mutation.[2][4][9]
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. Western Blotting for PRC2 Subunits and Histone Marks
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (for H3K27me3): For histone analysis, use an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C (e.g., anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Total H3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
3. Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one PRC2 subunit (e.g., anti-EED) and protein A/G agarose beads overnight.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the other core PRC2 subunits (e.g., EZH2, SUZ12).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Hypothetical bypass signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
EEDi-5273 Compound Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and experimental use of the EEDi-5273 compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an exceptionally potent and orally efficacious small-molecule inhibitor of Embryonic Ectoderm Development (EED).[1][2][3][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][5][6] By binding to EED, this compound allosterically inhibits the methyltransferase activity of EZH2, a key subunit of the PRC2 complex.[5] This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), which subsequently alters gene expression and can inhibit the growth of certain cancer cells.[1][7]
2. What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly for cancers with dysregulations in the PRC2 complex, such as diffuse large B-cell lymphomas (DLBCL) and follicular lymphomas with EZH2 mutations.[1] It serves as a tool to study the role of the PRC2 complex in cancer biology and as a potential therapeutic agent.[1][2] Studies have shown its ability to induce complete and persistent tumor regression in xenograft models.[1][2][3][4]
3. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[8] For solutions, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
4. What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 25 mg/mL (with ultrasonic assistance).[8] It also has good solubility in simulated intestinal fluids, which contributes to its oral bioavailability.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My cell-based assay is showing variable or low potency for this compound. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions from powder for critical experiments.
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. The KARPAS422 cell line is reported to be highly sensitive.[1][2][4] Confirm the EZH2 mutation status or PRC2 dependency of your cell line.
-
Assay Duration: Inhibition of PRC2 complex can lead to epigenetic changes that take time to manifest phenotypically. Ensure your assay duration is sufficient (e.g., 7 days for cell growth inhibition assays) to observe the effects.[1]
-
Solubility: Ensure the compound is fully dissolved in your final culture medium. Precipitated compound will not be biologically active. Consider the final DMSO concentration in your assay, keeping it below a toxic level (typically <0.5%).
-
Issue 2: Difficulty in achieving complete tumor regression in animal models.
-
Question: I am not observing the reported complete tumor regression in my xenograft model. What should I check?
-
Answer:
-
Dosage and Administration: The reported effective dose for complete tumor regression in the KARPAS422 xenograft model is 50 mg/kg administered orally.[5][7][9] Verify your dosing calculations and administration technique.
-
Pharmacokinetics: While this compound has an excellent pharmacokinetic profile, factors such as animal strain, age, and health can influence drug metabolism and exposure.[1][2][3][4]
-
Tumor Model: The efficacy of this compound is highly dependent on the specific tumor model used. The KARPAS422 xenograft model is a sensitive model.[1][9] The genetic background of the tumor cells is a critical determinant of response.
-
Treatment Duration: In the original studies, treatment was administered for 5 weeks to achieve complete and persistent regression.[5][9] Ensure your treatment duration is adequate.
-
Quality Control Data
Table 1: Biological Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Binding Assay | EED | 0.2 nM[1][2][3][4][10] |
| Cell Growth Inhibition | KARPAS422 | 1.2 nM[1][2][3][4] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molecular Weight | 526.49 g/mol [8] |
| Purity | >99% (as per typical vendor specification)[8] |
| Solubility in DMSO | 25 mg/mL[8] |
| Plasma Half-life | > 2 hours (in preclinical species and human)[5][9] |
| CYP Inhibition | Low risk of drug-drug interactions[5][9] |
Experimental Protocols
1. Protocol: In Vitro Cell Growth Inhibition Assay
-
Cell Line: KARPAS422 (or other sensitive cell line)
-
Materials:
-
This compound compound
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-8)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-3,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a lactate dehydrogenase-based WST-8 assay or a similar method.
-
Measure absorbance at 450 nm using a microplate reader.
-
Normalize the readings to the DMSO-treated cells and calculate the IC50 value using non-linear regression analysis.[1]
-
2. Protocol: Quality Control by HPLC-NMR
-
Objective: To confirm the identity and purity of the this compound compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
NMR spectrometer (e.g., 400 MHz).
-
-
Methodology:
-
HPLC Analysis:
-
Prepare a standard solution of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Inject the sample into the HPLC system.
-
Run a gradient elution to separate the compound from any impurities.
-
Monitor the elution profile using a UV detector.
-
The purity is determined by the percentage of the area of the main peak relative to the total peak area.
-
-
NMR Analysis:
-
Dissolve a sample of the compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts and coupling constants should be consistent with the known structure of this compound.[1] This confirms the identity of the compound.
-
-
Visualizations
Caption: PRC2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound from quality control to in vivo efficacy studies.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 6. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (HY-132922-25mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 9. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 10. This compound - Immunomart [immunomart.com]
EEDi-5273 Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of EEDi-5273 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Summary of Storage and Stability Data
Proper storage of this compound is crucial for maintaining its potency and ensuring experimental reproducibility. The following table summarizes the recommended storage conditions and known stability information.
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 3 years | N/A |
| In Solvent | -80°C | 1 year | Unspecified |
| DMSO Stock Solution | -20°C | Up to 3 months | DMSO |
Note: The stability of this compound in other solvents and at different temperatures has not been extensively reported in publicly available literature. It is highly recommended to perform stability tests for your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
Equilibrate the vial containing this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
-
Troubleshooting Guide
This guide addresses potential issues related to the stability of this compound solutions.
| Question | Possible Cause | Troubleshooting Steps |
| I observe precipitation in my this compound solution upon thawing or dilution in aqueous buffer. | - Low aqueous solubility: this compound may have limited solubility in aqueous solutions. - Improper storage: The solution may have been stored at an inappropriate temperature or for too long. - Freeze-thaw cycles: Multiple freeze-thaw cycles can lead to compound precipitation. | - Gently warm the solution in a 37°C water bath and vortex to redissolve the precipitate. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Consider using a formulation with solubilizing agents for in vivo studies, such as the one described in the literature (e.g., 10% DMSO, 5% Solutol HS15, and 85% saline for IV administration).[1] |
| My experimental results are inconsistent, and I suspect compound degradation. | - Instability in experimental media: this compound may be unstable in your specific cell culture medium or buffer at 37°C. - Exposure to light or air: The compound may be sensitive to light or oxidation. - Incorrect storage of stock solution: The stock solution may have degraded due to improper storage. | - Perform a stability study of this compound in your experimental medium by incubating it for various time points and analyzing the remaining compound by LC-MS. - Protect solutions from light by using amber vials and minimizing exposure. - Ensure stock solutions are stored at the recommended temperature and are not used beyond the recommended storage period. |
| How can I confirm the concentration and integrity of my this compound solution? | - Degradation or precipitation: The actual concentration may be lower than expected. | - Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in your solution.[1] - Compare the concentration of an older stock solution to a freshly prepared one. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for both in vitro and in vivo studies.[1]
Q2: How should I store the this compound powder?
A2: The solid powder of this compound should be stored at -20°C, where it is reported to be stable for up to 3 years.
Q3: What is the long-term stability of this compound in a solvent?
A3: this compound in a solvent can be stored at -80°C for up to one year.
Q4: Is this compound stable to freeze-thaw cycles?
A4: While specific data on the freeze-thaw stability of this compound is not available, it is a general best practice for small molecules to minimize the number of freeze-thaw cycles. Preparing single-use aliquots of the stock solution is highly recommended.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous buffers and cell culture media has not been extensively reported. It is known to have excellent plasma stability with a half-life of over 2 hours in preclinical species and humans.[2] However, for your specific experimental conditions, it is advisable to perform a stability test.
Q6: Are there any known degradation products of this compound?
A6: There is no publicly available information on the specific degradation products or pathways of this compound. If you suspect degradation, LC-MS analysis can be used to detect the appearance of new peaks over time.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for the preparation and use of this compound solutions.
Caption: A logical approach to troubleshooting this compound stability issues.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
Validation & Comparative
A Head-to-Head Comparison of EED Inhibitors: EEDi-5273 vs. MAK683
In the landscape of epigenetic drug discovery, the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), has emerged as a compelling therapeutic target.[1][2] Inhibition of EED allosterically modulates the methyltransferase activity of EZH2, offering a distinct therapeutic strategy for various cancers.[2][3] This guide provides a detailed, data-driven comparison of two prominent EED inhibitors: EEDi-5273 and MAK683.
Mechanism of Action: Allosteric Inhibition of PRC2
Both this compound and MAK683 are small molecule inhibitors that target the H3K27me3-binding pocket of EED.[2][4] The PRC2 complex, comprising EZH2, EED, and SUZ12, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[5][6] EED's binding to H3K27me3 allosterically stimulates the catalytic activity of EZH2, the enzymatic subunit of PRC2.[1][2] By competitively binding to this pocket, this compound and MAK683 disrupt the EED-H3K27me3 interaction, leading to the inhibition of PRC2's methyltransferase activity and subsequent reactivation of silenced tumor suppressor genes.[2][3]
Caption: Mechanism of PRC2 inhibition by this compound and MAK683.
Biochemical and Cellular Potency
A direct comparison of biochemical and cellular activities reveals that this compound demonstrates significantly higher potency than MAK683.
| Parameter | This compound | MAK683 | Reference(s) |
| EED Binding IC50 | 0.2 nM | 26 - 89 nM | [1][7],[8] |
| Cellular H3K27me3 Reduction IC50 (HeLa cells, 72h) | Not Reported | 1.014 nM | [9] |
| KARPAS422 Cell Growth Inhibition IC50 | 1.2 nM | 30 nM (14 days) | [1][7],[8] |
Note: IC50 values for MAK683 in EED binding were determined by Alphascreen, LC-MS, and ELISA assays. The direct comparability of these values with the assay used for this compound requires cautious interpretation.
In Vivo Efficacy
Both inhibitors have demonstrated robust anti-tumor activity in preclinical xenograft models.
| Xenograft Model | Compound | Dosing | Outcome | Reference(s) |
| KARPAS422 (Diffuse Large B-cell Lymphoma) | This compound | 50 mg/kg, oral | Complete and persistent tumor regression | [1][10][11] |
| G401 (Rhabdoid Tumor) | MAK683 | 100 mg/kg, daily | Significant tumor growth inhibition (TGI: 67.20%) | [9] |
This compound has shown remarkable efficacy, achieving complete and lasting tumor regression in the KARPAS422 model.[1][11] MAK683 has also demonstrated significant tumor growth inhibition in a G401 xenograft model and has progressed to clinical trials.[9][12]
Clinical Development
MAK683, developed by Novartis, has advanced to Phase I/II clinical trials (NCT02900651) for the treatment of patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and other solid tumors.[13][14][15] The clinical development status of this compound is currently in the preclinical phase, with Ascentage Pharma holding the exclusive global development rights and preparing for an Investigational New Drug (IND) application.[11]
Experimental Protocols
EED Binding Assay (for this compound)
A competitive binding assay was utilized to determine the IC50 value of this compound for EED. The specific details of the assay protocol, including the fluorescent probe and buffer conditions, are proprietary to the publishing research group. However, such assays typically involve the incubation of the EED protein, a fluorescently labeled ligand that binds to the H3K27me3 pocket, and varying concentrations of the inhibitor. The displacement of the fluorescent ligand by the inhibitor is measured to calculate the IC50 value.
Cellular H3K27me3 Inhibition Assay (for MAK683)
HeLa cells were treated with varying concentrations of MAK683 for 72 hours.[9] Following treatment, cellular histone proteins were extracted and the levels of H3K27me3 were quantified by Western blot analysis. The signal intensity was normalized to total histone H3, and the IC50 value was calculated from the dose-response curve.[9]
Caption: Workflow for determining cellular H3K27me3 inhibition.
Cell Growth Inhibition Assay (KARPAS422)
KARPAS422 cells were seeded in multi-well plates and treated with a range of concentrations of either this compound or MAK683. Cell viability was assessed after a specified period (e.g., 72 hours for this compound, 14 days for MAK683) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[8][16] The luminescent signal, which is proportional to the number of viable cells, was used to generate dose-response curves and calculate the IC50 values.
In Vivo Xenograft Studies
For the this compound study, female immunodeficient mice were subcutaneously inoculated with KARPAS422 cells.[1] Once tumors reached a specified volume, mice were randomized into vehicle and treatment groups. This compound was administered orally at the indicated dose and schedule.[1] Tumor volume and body weight were monitored throughout the study. For the MAK683 study, a similar protocol was followed using G401 cells.[9]
Conclusion
Both this compound and MAK683 are potent and selective allosteric inhibitors of the PRC2 complex with demonstrated anti-cancer activity. This compound exhibits superior biochemical and cellular potency in the available head-to-head data. MAK683 has the advantage of being further along in clinical development. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, desired potency, and the stage of development. Further direct comparative studies in identical experimental settings would be invaluable for a more definitive assessment.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. PRC2 - Wikipedia [en.wikipedia.org]
- 6. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 11. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 12. researchgate.net [researchgate.net]
- 13. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of EEDi-5273 and FTX-6058: Efficacy in Oncology and Hematology
This guide provides a detailed comparison of the preclinical and clinical efficacy of two novel small molecule inhibitors of Embryonic Ectoderm Development (EED): EEDi-5273 and FTX-6058. While both molecules target the same component of the Polycomb Repressive Complex 2 (PRC2), their development focuses on distinct therapeutic areas. This compound has demonstrated significant potential in oncology, specifically in models of EZH2-mutant lymphoma, whereas FTX-6058 is being investigated as a treatment for hemoglobinopathies, such as sickle cell disease (SCD). This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of the available data.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and FTX-6058 are allosteric inhibitors that bind to the H3K27me3-binding pocket of EED. This binding event prevents the allosteric activation of the PRC2 complex's methyltransferase activity, which is primarily carried out by the EZH2 subunit. The inhibition of PRC2 leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2][3] The therapeutic rationale for these inhibitors stems from their ability to reactivate the expression of silenced tumor suppressor genes in cancer or to modulate the expression of key genes involved in genetic diseases.
For instance, in certain cancers like diffuse large B-cell lymphomas (DLBCL), mutations in EZH2 lead to hyper-trimethylation of H3K27 and subsequent oncogenesis.[1] By inhibiting the PRC2 complex, EED inhibitors can reverse this effect. In the context of sickle cell disease, inhibition of PRC2 by FTX-6058 has been shown to induce the expression of fetal hemoglobin (HbF), which can compensate for the defective adult hemoglobin.[4][5]
Efficacy of this compound in Oncology
This compound has demonstrated potent anti-tumor activity in preclinical models of lymphoma. The available data highlights its high binding affinity to EED and its ability to induce tumor regression.
Preclinical Efficacy Data
| Parameter | Cell Line | Value | Reference |
| EED Binding Affinity (IC₅₀) | - | 0.2 nM | [1][6][7] |
| Cell Growth Inhibition (IC₅₀) | KARPAS422 (DLBCL) | 1.2 nM | [1][6][7] |
| In Vivo Efficacy | KARPAS422 Xenograft | Complete and persistent tumor regression | [1][6][8] |
Experimental Protocol: KARPAS422 Xenograft Model
-
Animal Model: Immunocompromised mice.
-
Cell Implantation: Subcutaneous injection of KARPAS422 human lymphoma cells.
-
Treatment: Oral administration of this compound.
-
Dosage: A dose of 50mg/kg resulted in complete tumor regression after 5 weeks of treatment.[8]
-
Endpoint: Tumor volume was measured over time to assess anti-tumor activity. The study observed that complete regression was maintained until at least day 114, indicating a persistent effect.[8]
Efficacy of FTX-6058 in Sickle Cell Disease
FTX-6058 has shown promise in both preclinical models and clinical trials for sickle cell disease by inducing the production of fetal hemoglobin.
Preclinical Efficacy Data
| Parameter | Model | Result | Reference |
| HbF Induction (in vitro) | Human CD34+ derived erythroid cells | Up to ~30% of total hemoglobin | [9][10] |
| HbF Induction (in vivo) | Townes SCD mouse model | Superior HbF induction compared to hydroxyurea | [9][11] |
| Target Engagement (in vivo) | Townes SCD mouse model | ~70% reduction in H3K27me3 levels | [11] |
Clinical Efficacy Data (Phase 1b PIONEER Trial)
| Parameter | Patient Cohort | Result | Reference |
| Absolute HbF Increase (6 mg dose) | 10 patients | Up to 9.8% over baseline | [12] |
| Absolute HbF Increase (12 mg dose) | 4 patients | Up to 10.0% over baseline | [12] |
| Mean HbF Level (12 mg dose, 12 weeks) | 16 patients | Increase from 7.6% at baseline to 16.2% | [12] |
| Hematological Markers | - | Improvements in total bilirubin, absolute reticulocyte count, and total hemoglobin | [12] |
Experimental Protocol: Phase 1b PIONEER Trial (NCT05169580)
-
Study Design: A multi-dose, sequential cohort trial in adult patients with sickle cell disease.[12][13]
-
Treatment Arms:
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including the measurement of fetal hemoglobin levels and other hematological markers.[14]
Summary and Conclusion
This compound and FTX-6058 are both potent EED inhibitors that have demonstrated significant efficacy in their respective fields of study. This compound shows great promise as an anti-cancer agent, with preclinical data supporting its ability to induce complete and lasting tumor regression in a lymphoma model.[1][6][8] FTX-6058 has shown clinically relevant induction of fetal hemoglobin in patients with sickle cell disease, suggesting its potential as a disease-modifying therapy.[12]
While a direct comparison of efficacy is not feasible due to their different therapeutic applications, the data presented in this guide highlights the potential of targeting the EED component of the PRC2 complex for the treatment of diverse diseases. Further clinical development will be crucial to fully elucidate the therapeutic potential and safety profiles of both this compound and FTX-6058.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. Fulcrum Therapeutics to Initiate Phase 1 Trial with FTX-6058 for Sickle Cell Disease – TIF [thalassaemia.org.cy]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 9. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 10. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept [globenewswire.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps | Docwire News [docwirenews.com]
- 13. Fulcrum Therapeutics - Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Embryonic Ectoderm Development (EED) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of several prominent Embryonic Ectoderm Development (EED) inhibitors. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in various cancers, making EED a compelling therapeutic target.[3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support informed decisions in drug discovery and development.
Potency Comparison of EED Inhibitors
The following tables summarize the biochemical and cellular potencies of selected EED inhibitors. These compounds allosterically inhibit the PRC2 complex by binding to the H3K27me3 pocket on EED, thereby preventing the stimulation of EZH2's methyltransferase activity.[5]
Table 1: Biochemical Potency of EED Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| EED226 | PRC2 Enzymatic Assay | PRC2 | 23.4 | [3] |
| AlphaScreen | EED-H3K27me3 Interaction | 17.6 | [3] | |
| MAK683 | AlphaScreen | EED-H3K27me3 Interaction | 9 | [6] |
| TR-FRET | EED-H3K27me3 Interaction | 4 | [6] | |
| A-395 | Radioactivity-based Assay | PRC2 | 18 | [7] |
| Thermal Shift Assay (ΔTm) | EED | 13-18 °C | [7] | |
| EEDi-5273 | AlphaScreen | EED-H3K27me3 Interaction | 0.2 | [8] |
| BR-001 | AlphaScreen | EED-H3K27me3 Interaction | 4.5 | [3] |
Table 2: Cellular Potency of EED Inhibitors
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| EED226 | H3K27me3 Reduction (ELISA) | G-401 | 220 | [7] |
| Anti-proliferation | Karpas-422 | 80 | [7] | |
| MAK683 | Anti-proliferation | Karpas-422 | 30 | [6] |
| A-395 | H3K27me3 Reduction | Pfeiffer | 90 | [7] |
| This compound | Anti-proliferation | Karpas-422 | 1.2 | [8] |
| Novartis Compound | H3K27me3 Reduction (ELISA) | G-401 | 1-75 | [9] |
| Anti-proliferation | Karpas-422 | 0.3 | [9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PRC2 signaling pathway and a typical experimental workflow for EED inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Potency Assays
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of an EED inhibitor to the EED protein by competing with a fluorescently labeled H3K27me3 peptide.
-
Reagents and Materials:
-
Recombinant human EED protein (GST-tagged)
-
Biotinylated H3K27me3 peptide
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds serially diluted in DMSO
-
384-well low-volume plates
-
-
Procedure:
-
Prepare a master mix of GST-EED and Tb-anti-GST antibody in assay buffer and incubate for 30 minutes.
-
Add the EED/antibody mix to the assay plate.
-
Add serially diluted test compounds to the plate.
-
Prepare a master mix of biotinylated H3K27me3 peptide and Streptavidin-d2 in assay buffer.
-
Add the peptide/streptavidin mix to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50 value.
-
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the disruption of the EED-H3K27me3 interaction by an inhibitor.
-
Reagents and Materials:
-
Recombinant human EED protein (His-tagged)
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads
-
Nickel (Ni)-chelate Acceptor beads
-
Assay Buffer: 25 mM HEPES (pH 8.0), 50 mM NaCl, 0.5% BSA, 0.02% Tween-20
-
Test compounds serially diluted in DMSO
-
384-well ProxiPlates
-
-
Procedure:
-
Add diluted test compounds to the assay plate.
-
Add a mixture of His-EED and biotinylated H3K27me3 peptide to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Donor and Acceptor beads in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against compound concentration to determine the IC50 value.
-
Cellular Potency and Target Engagement Assays
a) Cellular H3K27me3 Reduction ELISA
This assay quantifies the reduction of global H3K27me3 levels in cells treated with an EED inhibitor.
-
Reagents and Materials:
-
Cancer cell line (e.g., Karpas-422, G-401)
-
Cell culture medium and supplements
-
Test compounds
-
Histone extraction buffer
-
Coating buffer, wash buffer, blocking buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serially diluted test compounds for 48-72 hours.
-
Lyse cells and extract histones.
-
Coat ELISA plates with the extracted histones overnight at 4°C.
-
Wash plates and block with blocking buffer for 2 hours.
-
Incubate with primary antibodies (anti-H3K27me3 or anti-total H3) for 2 hours.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and add TMB substrate. Stop the reaction with sulfuric acid.
-
Read absorbance at 450 nm.
-
Normalize the H3K27me3 signal to the total H3 signal and plot against compound concentration to determine the EC50 value.
-
b) NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to an EED-NanoLuc® fusion protein.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding EED-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Test compounds
-
White 384-well plates
-
-
Procedure:
-
Transfect HEK293 cells with the EED-NanoLuc® plasmid and culture for 24 hours.
-
Harvest and resuspend cells in Opti-MEM®.
-
In a 384-well plate, add serially diluted test compounds.
-
Add the NanoBRET™ Tracer to the wells.
-
Add the transfected cells to the plate and incubate for 2 hours at 37°C.
-
Add the Nano-Glo® Substrate and Extracellular Inhibitor solution.
-
Read the plate within 10 minutes, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio and plot against compound concentration to determine the cellular EC50 value.[10]
-
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. eubopen.org [eubopen.org]
EEDi-5273: A Comparative Analysis of Cross-Reactivity and Selectivity
In the landscape of epigenetic drug discovery, the development of highly selective inhibitors is paramount to ensure therapeutic efficacy while minimizing off-target effects. EEDi-5273 has emerged as a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This guide provides a comparative analysis of the cross-reactivity profile of this compound against other notable EED inhibitors, supported by available experimental data and detailed methodologies.
Potency and On-Target Activity
This compound demonstrates exceptional potency in binding to EED and inhibiting the growth of cancer cells harboring EZH2 mutations. Its inhibitory concentrations are significantly lower than those of earlier generation EED inhibitors, indicating a strong on-target activity.
| Compound | EED Binding IC₅₀ (nM) | KARPAS-422 Cell Growth IC₅₀ (nM) | Reference |
| This compound | 0.2 | 1.2 | [1] |
| A-395 | Not explicitly stated | Not explicitly stated | [2] |
| EED226 | Not explicitly stated | Not explicitly stated | [2] |
| MAK683 | Not explicitly stated | Not explicitly stated | |
| FTX-6058 | Not explicitly stated | Not explicitly stated |
Cross-Reactivity and Selectivity Profile
A critical aspect of drug development is ensuring the specificity of a compound for its intended target. While comprehensive head-to-head cross-reactivity data for this compound against a broad panel of off-targets is not publicly available in full, initial studies and comparisons with other EED inhibitors highlight its favorable selectivity profile.
Cytochrome P450 (CYP) Enzyme Inhibition: Preclinical studies have shown that this compound does not exhibit obvious inhibitory or inductive activity on cytochrome P450 (CYP) enzymes. This is a crucial characteristic as it suggests a low risk of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP system.
Broader Off-Target Screening: While specific data from comprehensive screening panels like the Eurofins SafetyScreen or Reaction Biology's InVEST44 for this compound is not detailed in the public domain, the high potency and structural design of this compound are suggestive of a high degree of selectivity. For comparison, other EED inhibitors like MAK683 and FTX-6058 are also described as being highly selective, although detailed comparative data is sparse.[3][4][5][6][7][8]
It is standard practice in drug development to assess lead compounds against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify potential off-target liabilities. The absence of reported significant off-target effects for this compound in the available literature suggests a clean profile in such assessments.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its selectivity is evaluated, the following diagrams illustrate the PRC2 signaling pathway and a general workflow for assessing inhibitor cross-reactivity.
Caption: PRC2 complex methylates Histone H3 at lysine 27, leading to gene silencing.
Caption: General workflow for assessing the cross-reactivity of a test compound.
Experimental Protocols
Detailed experimental protocols for the specific cross-reactivity assays performed on this compound are proprietary. However, the following are generalized protocols for common assays used in selectivity profiling.
In Vitro Safety Pharmacology Profiling (General Protocol)
These studies are typically conducted by specialized contract research organizations (CROs) like Eurofins Discovery and Reaction Biology. A test compound is screened at a fixed concentration (commonly 1-10 µM) against a large panel of targets.
-
Panel Selection: A diverse panel of targets is chosen, often including GPCRs, kinases, ion channels, transporters, and nuclear receptors, which are known to be frequently involved in adverse drug reactions.[9][10][11][12][13]
-
Assay Format: A variety of assay formats are employed depending on the target class, including:
-
Radioligand Binding Assays: To assess binding to receptors and transporters.
-
Enzymatic Assays: To measure the inhibition of enzymes like kinases.
-
Functional Assays: To evaluate the effect on ion channel currents or receptor-mediated signaling.
-
-
Execution: The test compound is incubated with the respective target proteins and their substrates or ligands under optimized assay conditions.
-
Data Measurement: The activity is measured using appropriate detection methods (e.g., radioactivity, fluorescence, luminescence).
-
Analysis: The percentage of inhibition or activation relative to a control is calculated. For any significant "hits," follow-up dose-response studies are performed to determine the IC₅₀ or EC₅₀ values.
Thermal Shift Assay (TSA) for Target Engagement and Selectivity
Thermal shift assays can be used to assess the binding of a compound to a purified protein, which can be extended to a panel of proteins to evaluate selectivity.
-
Protein Preparation: The target protein (and potential off-target proteins) are purified to a high degree.
-
Reaction Setup: The protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein upon unfolding. The test compound is added to this mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds, and the fluorescence signal increases.
-
Data Analysis: The melting temperature (Tm) of the protein is determined, which is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates binding. This can be performed for a panel of proteins to assess selectivity.
Conclusion
This compound is a highly potent EED inhibitor with a promising selectivity profile, particularly highlighted by its lack of significant interaction with CYP enzymes. While detailed, publicly available data from broad off-target screening panels remains limited, the available information suggests a favorable safety profile. The methodologies for assessing cross-reactivity are well-established in the pharmaceutical industry and provide a robust framework for evaluating the selectivity of novel drug candidates like this compound. Further publication of comprehensive selectivity data will be crucial for a complete comparative assessment.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P1472: INTERIM RESULTS OF SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PHARMACODYNAMICS FROM AN ONGOING OPEN-LABEL STUDY INVESTIGATING FTX-6058 IN ADULTS LIVING WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
EEDi-5273: A Potent and Selective EED Inhibitor for Epigenetic Regulation
A comparative analysis of EEDi-5273, a novel small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, demonstrates its superior potency and favorable drug-like properties against other known EED inhibitors. This guide provides a comprehensive overview of its on-target effects, supported by experimental data, to inform researchers and drug development professionals in the field of epigenetics and oncology.
This compound is a highly potent and orally bioavailable inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a crucial role in regulating gene expression through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target. This compound binds to the H3K27me3 binding pocket of EED, allosterically inhibiting the methyltransferase activity of the PRC2 catalytic subunit, EZH2.[1]
Comparative Potency of EED Inhibitors
This compound exhibits exceptional potency in both biochemical and cellular assays, distinguishing it from other EED inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives.
| Compound | EED Binding IC50 (nM) | PRC2 Enzymatic IC50 (nM) | Cellular H3K27me3 Inhibition IC50 (nM) | Cell Proliferation IC50 (KARPAS422) (nM) |
| This compound | 0.2 [2][3][4] | - | - | 1.2 [2][3][4] |
| A-395 | 7 (EED-H3K27me3 binding)[5][6] | 18[5] | 90[5] | - |
| EED226 | - | 23.4 (peptide substrate)[2][7][8][9] | - | 80[7] |
| MAK683 | 9-89 | - | - | 30 |
| FTX-6058 | 3.2 (KD) | 5.0 | 64 (CD34+ cells) | - |
Data compiled from publicly available sources. Assay conditions may vary between studies.
On-Target Effects in Cellular and In Vivo Models
The potent biochemical inhibition of EED by this compound translates to robust on-target effects in cancer cell lines and preclinical xenograft models. In the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line KARPAS422, this compound potently inhibits cell proliferation.[2][3][4] Furthermore, oral administration of this compound in a KARPAS422 xenograft model resulted in complete and sustained tumor regression, highlighting its potential as a therapeutic agent.[3][10]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for its evaluation are depicted in the following diagrams.
Caption: PRC2 pathway and this compound mechanism.
Caption: Workflow for this compound evaluation.
Experimental Protocols
EED Binding Assay (AlphaScreen)
This assay quantifies the ability of a test compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide. The assay is performed in a 384-well plate. Recombinant His-tagged EED protein and the biotinylated H3K27me3 peptide are incubated with the test compound. Subsequently, streptavidin-coated donor beads and nickel chelate acceptor beads are added. In the absence of an inhibitor, the proximity of the donor and acceptor beads due to the EED-H3K27me3 interaction results in a chemiluminescent signal. The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (KARPAS422)
KARPAS422 cells are seeded in 96-well plates and treated with a serial dilution of the test compound. The cells are incubated for a defined period (e.g., 7 days). Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader, and the IC50 value is determined by plotting the percentage of viable cells against the log of the compound concentration.
Conclusion
This compound is a highly potent and selective EED inhibitor with demonstrated on-target activity in both biochemical and cellular assays, as well as robust anti-tumor efficacy in a preclinical cancer model. Its favorable pharmacological profile positions it as a promising candidate for further development in the treatment of cancers with dysregulated PRC2 activity. The data presented in this guide provide a strong rationale for its continued investigation and a benchmark for the evaluation of future EED inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Showdown: Unraveling the Landscape of PRC2 Inhibitors
For researchers, scientists, and drug development professionals navigating the dynamic field of epigenetic therapeutics, this guide offers an objective, data-driven comparison of key Polycomb Repressive Complex 2 (PRC2) inhibitors. By summarizing quantitative performance data and detailing experimental methodologies, we aim to provide a clear and comprehensive resource to inform strategic research and development decisions.
The Polycomb Repressive Complex 2 (PRC2) plays a pivotal role in regulating gene expression through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] This has led to the development of a growing class of inhibitors targeting the catalytic subunit EZH2 or the essential non-catalytic subunit EED.[1][3] This guide provides a head-to-head comparison of prominent PRC2 inhibitors, focusing on their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.
PRC2 Signaling Pathway and Inhibitor Mechanism of Action
The PRC2 core complex consists of the catalytic subunit EZH2 (or its homolog EZH1), and the regulatory subunits EED and SUZ12.[4] EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and tri-methylation of H3K27.[4] The EED subunit recognizes H3K27me3, an interaction that allosterically stimulates EZH2's methyltransferase activity, propagating the repressive signal.[4][5] PRC2 inhibitors primarily function through two distinct mechanisms: competitive inhibition of the EZH2 catalytic site or allosteric inhibition via binding to the EED subunit.
Caption: PRC2 signaling pathway and points of inhibitor intervention.
Comparative Efficacy of PRC2 Inhibitors: A Data-Driven Overview
The following tables summarize the in vitro potency of several key EZH2 and EED inhibitors across various biochemical and cellular assays. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki), provide a quantitative basis for comparing the efficacy of these compounds.
EZH2 Inhibitors: Biochemical and Cellular Potency
Tazemetostat, the first FDA-approved EZH2 inhibitor, and Valemetostat, a dual EZH1/EZH2 inhibitor, are among the most clinically advanced molecules.[6][7] GSK126 is another potent and highly selective EZH2 inhibitor frequently used in preclinical studies.[8]
| Inhibitor | Target(s) | Assay Type | Target Species | Ki (nM) | IC50 (nM) | Reference(s) |
| Tazemetostat | EZH2 (WT & Mutant) | Biochemical | Human | 2.5 | 11 (Peptide), 16 (Nucleosome) | [9][10] |
| EZH1 | Biochemical | Human | 392 | [9] | ||
| Valemetostat | EZH1/EZH2 | Biochemical | Human | <10 (for both) | [11][12] | |
| GSK126 | EZH2 | Biochemical | Human | 9.9 | [8] | |
| EZH1 | Biochemical | Human | 680 | [8] |
Table 1: Biochemical Potency of Selected EZH2 Inhibitors. This table highlights the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of key EZH2 inhibitors against their primary targets in biochemical assays.
| Inhibitor | Cell Line | EZH2 Status | Assay Duration | IC50 (nM) | Reference(s) |
| Tazemetostat | KARPAS-422 (DLBCL) | Y641F Mutant | 11 days | ~10-100 | [13] |
| Pfeiffer (DLBCL) | A677G Mutant | - | - | ||
| SU-DHL-6 (DLBCL) | Y641N Mutant | - | ~100-1000 | [13] | |
| Farage (DLBCL) | Wild-Type | 11 days | ~1000-10000 | [13] | |
| Fuji (Synovial Sarcoma) | - | 14 days | 150 | [14] | |
| HS-SY-II (Synovial Sarcoma) | - | 14 days | 520 | [14] | |
| Valemetostat | HCT116 (Colorectal) | Wild-Type | - | 0.55 (H3K27me3) | [15] |
| GSK126 | HEC-50B (Endometrial) | High EZH2 | - | 1000 | [16] |
| Ishikawa (Endometrial) | High EZH2 | - | 900 | [16] | |
| MM.1S (Multiple Myeloma) | - | - | 12,600 - 17,400 | [17] |
Table 2: Cellular Proliferation IC50 Values for Selected EZH2 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for cell proliferation in various cancer cell lines with different EZH2 mutation statuses.
EED Inhibitors: A Strategy to Overcome Resistance
Targeting the EED subunit of PRC2 offers an alternative therapeutic strategy that can be effective even in the context of EZH2 inhibitor resistance.[18] Several EED inhibitors, such as MAK683, are currently in clinical development.[19][20]
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |
| MAK683 | EED Binding | Human EED | - | [19][20] |
| A-395 | Biochemical (PRC2 activity) | Human PRC2 | 18 | [18] |
| EED226 | Biochemical (PRC2 activity) | Human PRC2 | 23.4 | [18] |
| BR-001 | EED Binding | Human EED | 4.5 | [21] |
| APG-5918 | EED Binding | Human EED | 1.2 | [22] |
Table 3: Biochemical Potency of Selected EED Inhibitors. This table showcases the half-maximal inhibitory concentrations (IC50) of key EED inhibitors in various biochemical assays.
| Inhibitor | Cell Line | EZH2 Status | Assay Duration | IC50 (nM) | Reference(s) |
| MAK683 | KARPAS-422 (DLBCL) | Y641F Mutant | - | <100 | [22] |
| A-395 | Pfeiffer (DLBCL) | A677G Mutant | - | - | |
| EED226 | Karpas-422 (DLBCL) | Y641F Mutant | - | 3 | [22] |
| BR-001 | Karpas422 (DLBCL) | Y641F Mutant | 13 days | ~10-100 | [21] |
| Pfeiffer (DLBCL) | A677G Mutant | 13 days | ~10-100 | [21] |
Table 4: Cellular Proliferation IC50 Values for Selected EED Inhibitors. This table outlines the half-maximal inhibitory concentrations (IC50) for cell proliferation in different cancer cell lines.
Key Experimental Methodologies
The following section details the protocols for key assays commonly used to characterize PRC2 inhibitors.
Biochemical Assays for EZH2 Activity
A widely used method to determine the enzymatic activity of EZH2 is a radiometric assay that measures the incorporation of a tritium-labeled methyl group from [3H]-S-adenosyl-L-methionine (SAM) into a histone H3 peptide or nucleosome substrate.
Protocol: Radiometric EZH2 Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRC2 complex, a biotinylated H3 peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching solution.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[23]
Caption: Workflow for a radiometric EZH2 inhibition assay.
Cellular Assays for H3K27me3 Levels
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, no-wash immunoassay frequently used to measure cellular levels of H3K27 trimethylation.
Protocol: AlphaLISA for Cellular H3K27me3
-
Cell Treatment: Seed cells in a microplate and treat with various concentrations of the PRC2 inhibitor for a specified duration (e.g., 72 hours).
-
Cell Lysis and Histone Extraction: Add a lysis buffer followed by an extraction buffer to the wells to release histones.[6][24]
-
Detection Complex Assembly: Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 antibody.[6][24]
-
Incubation: Incubate to allow the formation of the bead-antibody-histone complex.
-
Signal Generation: Add Streptavidin-coated Donor beads, which bind to the biotinylated antibody, bringing the Donor and Acceptor beads into proximity.
-
Reading: Excite the Donor beads at 680 nm and measure the luminescent signal from the Acceptor beads at 615 nm using an Alpha-enabled plate reader.
-
Data Analysis: Normalize the signal to the total histone H3 levels and determine the IC50 for H3K27me3 reduction.[7]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmda.go.jp [pmda.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
EEDi-5273: A Promising Strategy to Overcome Resistance to EZH2 Inhibitors
A comparative guide for researchers and drug development professionals on the efficacy of EEDi-5273 in EZH2 inhibitor-resistant cancer models.
Resistance to targeted therapies, including EZH2 inhibitors, presents a significant challenge in cancer treatment. This guide provides a comprehensive comparison of the novel EED inhibitor, this compound, with other therapeutic strategies in overcoming resistance to EZH2 inhibition. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to inform future research and clinical development.
Overcoming the Hurdle of EZH2 Inhibitor Resistance
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity, often through gain-of-function mutations, is implicated in various cancers, including diffuse large B-cell lymphomas (DLBCL) and follicular lymphomas.[3] While EZH2 inhibitors like tazemetostat have shown clinical efficacy, intrinsic and acquired resistance limit their long-term effectiveness.[4][5]
Mechanisms of resistance to EZH2 inhibitors are multifaceted and include:
-
Acquired mutations in EZH2: These mutations can prevent the binding of the inhibitor to the EZH2 protein.[1]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/AKT and MAPK can bypass the effects of EZH2 inhibition.[1]
-
Decoupling of differentiation and cell-cycle control: Mutations in genes like those within the RB1/E2F axis can allow tumor cells to evade the G1 arrest induced by EZH2 inhibitors.[6][7]
This compound: A Potent Allosteric Inhibitor of the PRC2 Complex
This compound is a highly potent and orally bioavailable small molecule that targets Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[3][8] EED is essential for the stability and catalytic activity of EZH2.[3][9] By binding to the H3K27me3 binding pocket of EED, this compound allosterically inhibits the PRC2 complex, offering a distinct mechanism of action compared to active-site EZH2 inhibitors.[3] This provides a therapeutic advantage in the context of EZH2 inhibitor resistance.
Comparative Efficacy of this compound
This compound has demonstrated exceptional potency in preclinical models, including those resistant to EZH2 inhibitors.
| Compound | Target | Cell Line | IC50 (nM) | Tumor Model | Outcome | Reference |
| This compound | EED | KARPAS422 (EZH2 mutant DLBCL) | 1.2 | KARPAS422 Xenograft | Complete and persistent tumor regression | [3][8] |
| Tazemetostat | EZH2 | EZH2 mutant cell lines | Potent | Epithelioid Sarcoma, Follicular Lymphoma | Approved therapy, but resistance observed | [4][5] |
| GSK126 | EZH2 | DLBCL cell lines | Potent | Preclinical models | Resistance observed via pathway activation and EZH2 mutations | [1] |
| EPZ-6438 (Tazemetostat) | EZH2 | DLBCL cell lines | Potent | Preclinical models | Resistance observed via pathway activation and EZH2 mutations | [1] |
| UNC1999 | EZH2 | GSK126/EPZ-6438 resistant DLBCL | Sensitive | In vitro | Potential option for resistant cells | [1] |
| EED226 | EED | GSK126/EPZ-6438 resistant DLBCL | Sensitive | In vitro | Potential option for resistant cells | [1] |
| MAK683 | EED | EZH2Y666N mutant (Tazemetostat resistant) | Effective | In vitro | Overcomes EZH2 mutation-mediated resistance | [4] |
Alternative and Combination Strategies
Research into overcoming EZH2 inhibitor resistance extends beyond EED inhibitors. Several alternative and combination strategies are under investigation.
| Strategy | Mechanism | Model | Key Findings | Reference |
| AURKB Inhibition (e.g., Barasertib) | Bypasses resistance by targeting cell cycle progression | Tazemetostat-resistant models | Circumvents resistance conferred by mutations in the RB1/E2F axis | [4][6] |
| ATR Inhibition | Synthetic lethality with PGBD5-dependent DNA damage repair | Tazemetostat-resistant models | Potential combination strategy to overcome resistance | [7] |
| PARP Inhibition | Synergistic effects on DNA damage repair and immune modulation | Preclinical cancer models | Combination shows promise, but context-dependent effects on the tumor microenvironment | [10] |
| Targeting Pro-Survival Pathways (e.g., PI3K, MEK inhibitors) | Blocks bypass signaling pathways | EZH2 inhibitor-resistant DLBCL cells | Re-sensitizes cells to EZH2 inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field.
In Vitro Cell Proliferation Assay
-
Cell Culture: EZH2 inhibitor-sensitive and -resistant cancer cell lines (e.g., KARPAS422, and resistant lines developed through prolonged exposure to an EZH2 inhibitor) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, EZH2 inhibitors, or other compounds of interest for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of cancer cells (e.g., 5-10 x 106 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a predetermined dose and schedule. Other drugs are administered via appropriate routes (e.g., oral, intraperitoneal). The vehicle is used as a control.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate key concepts.
Caption: Mechanisms of EZH2 inhibitor resistance and strategies to overcome it.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers that have developed resistance to EZH2 inhibitors. Its distinct allosteric mechanism of action, exceptional potency, and oral bioavailability make it a strong candidate for further clinical development. The comparative data and experimental protocols provided in this guide aim to facilitate the design of future studies to further elucidate the potential of this compound and other novel strategies in overcoming the challenge of drug resistance in epigenetic therapies.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges [frontiersin.org]
EEDi-5273: A Potent EED Inhibitor Demonstrating Superior Preclinical Activity Against Lymphoma Models Compared to Standard of Care
For Immediate Release
A novel, orally bioavailable small molecule, EEDi-5273 (also known as APG-5918), has shown exceptional potency and durable anti-tumor activity in preclinical models of lymphoma, outperforming the current standard-of-care EZH2 inhibitor, Tazemetostat, in key in vitro assays. This next-generation epigenetic modulator, which targets the Embryonic Ectoderm Development (EED) protein—a core component of the Polycomb Repressive Complex 2 (PRC2)—presents a promising new therapeutic strategy for patients with certain hematological malignancies.
The PRC2 complex plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of this complex, often through mutations in the EZH2 subunit, is a known driver in various cancers, including follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL). While targeting EZH2 has proven clinically effective with the FDA approval of Tazemetostat, this compound offers an alternative mechanism by inhibiting EED, which is essential for the catalytic activity of PRC2.[1]
Superior In Vitro Potency
Preclinical data demonstrates that this compound is a highly potent inhibitor of EED. In the HuT102 T-cell lymphoma cell line, this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.1 µM, demonstrating 3.8-fold and 5.7-fold greater potency than the dual EZH1/2 inhibitor valemetostat and the EZH2-selective inhibitor tazemetostat, respectively, under the same experimental conditions.[2] Furthermore, in various EZH2 mutant (EZH2mut) DLBCL cell lines, this compound (APG-5918) demonstrated potent antiproliferative activity with IC50 values in the nanomolar range.[1]
| Cell Line | Target | This compound (APG-5918) IC50 | Tazemetostat IC50 | Reference |
| HuT102 | EED | 0.1 µM | ~0.57 µM | [2] |
| KARPAS422 | EED | 1.2 nM | Not directly compared in the same study | [3][4] |
| Other EZH2mut DLBCL | EED | Nanomolar range | Not directly compared in the same study | [1] |
Robust In Vivo Efficacy
In vivo studies using a KARPAS-422 DLBCL cell-derived xenograft (CDX) model in mice have further substantiated the promise of this compound. Oral administration of this compound at a dose of 50 mg/kg resulted in complete and persistent tumor regression.[5][6] For comparison, the EZH2 inhibitor Tazemetostat also achieved complete tumor regression in the same xenograft model, but at a significantly higher dose of 361 mg/kg.[7] These findings suggest a potentially wider therapeutic window and a more favorable dosing regimen for this compound.
| Compound | Dose | Animal Model | Outcome | Reference |
| This compound | 50 mg/kg, oral, once daily | KARPAS-422 CDX | Complete and persistent tumor regression | [5][6] |
| Tazemetostat | 361 mg/kg, oral, twice daily | KARPAS-422 CDX | Complete tumor regression | [7] |
While direct preclinical comparisons against standard chemotherapy regimens such as R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) and Bendamustine with Rituximab are not yet available, the potent single-agent activity of this compound in aggressive lymphoma models highlights its potential as a valuable addition to the therapeutic armamentarium, either as a monotherapy or in combination with existing standards of care.
Mechanism of Action: Targeting the Core of PRC2
This compound functions by allosterically inhibiting the EED subunit of the PRC2 complex. This binding event disrupts the interaction between EED and the catalytic subunit EZH2, thereby preventing the trimethylation of H3K27. This leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 7. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EEDi-5273: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals utilizing the potent EED inhibitor, EEDi-5273, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, adherence to established guidelines for laboratory chemical waste provides a robust framework for its safe management.
At the forefront of epigenetic research, this compound is a powerful tool in the investigation of PRC2-mediated gene silencing.[1][2] As with any novel and potent compound, its handling and disposal demand meticulous attention to safety and environmental responsibility. This guide offers essential, step-by-step information to navigate the disposal process effectively, ensuring the well-being of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of waste management principles: pollution prevention, source reduction, and proper disposal.[3] Before beginning any experiment, a comprehensive disposal plan should be in place.[3]
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in determining the appropriate disposal route.
| Property | Value |
| CAS Number | 2585648-55-9[4] |
| Molecular Formula | C₂₆H₂₂F₄N₆O₂ |
| Molecular Weight | 526.49 g/mol |
Note: A comprehensive Safety Data Sheet (SDS) for this compound is not currently available in the public domain. In the absence of an SDS, it is prudent to treat the compound as a hazardous chemical.
Step-by-Step Disposal Procedures for this compound
Given the lack of specific data for this compound, the following procedures are based on general best practices for the disposal of research chemicals.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of a definitive SDS, this compound waste should be treated as hazardous chemical waste.[5][6]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[3][7] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and contaminated lab supplies (e.g., pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container.[8] The original container is often the best choice for waste accumulation.[5]
-
2. Container Management:
-
Use Appropriate Containers: Ensure that waste containers are made of a material compatible with the chemical composition of the waste.[5][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[9] The date of waste accumulation should also be clearly marked.[9]
-
Keep Containers Closed: Waste containers should be kept securely sealed at all times, except when adding waste, to prevent spills and evaporation.[5][8]
3. Storage:
-
Designated Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA that is at or near the point of generation.[7]
-
Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[8]
-
Incompatible Materials: Store this compound waste away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
4. Disposal:
-
Consult Your Institution's EHS Department: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection and disposal of the hazardous waste.
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemical waste must not be disposed of in sinks or regular trash.[5][8]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste. Some regulations may require triple rinsing the container with a suitable solvent, with the rinsate collected as hazardous waste.[5][10] Consult your EHS department for specific requirements.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe handling and disposal of laboratory chemical waste, applicable to compounds like this compound.
By adhering to these general yet critical procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
- 5. vumc.org [vumc.org]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling EEDi-5273
Disclaimer: A specific Safety Data Sheet (SDS) for EEDi-5273 is not publicly available. This guide is based on general safety protocols for handling potent, non-radiolabeled research compounds and should be used to supplement a thorough risk assessment conducted by qualified personnel.
This compound is an exceptionally potent inhibitor of the Embryonic Ectoderm Development (EED) protein, with IC50 values in the nanomolar range, indicating that it can elicit biological effects at very low concentrations.[1][2] As such, it should be handled with extreme care to prevent occupational exposure. The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate level of PPE for the specific procedures being conducted.[1][3] The following table provides general recommendations for PPE when handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial.[3] |
| Solution Preparation | - Certified chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[3][4] |
| General Laboratory Use | - Lab coat- Safety glasses- Nitrile gloves- Closed-toe shoes | Minimum PPE required when working in any laboratory with chemical hazards.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure to this compound.
1. Preparation:
-
Consult Safety Information: Before beginning any work, review all available safety information and conduct a formal risk assessment.
-
Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations of this compound.[3] Decontaminate the work surface before and after use. Have a chemical spill kit readily available.
2. Weighing and Reconstitution:
-
Perform all weighing and reconstitution of solid this compound within a certified chemical fume hood or other containment device.
-
Use dedicated spatulas and weighing papers.
-
Carefully add solvent to the solid to avoid generating dust.
3. Solution Handling:
-
Handle all solutions containing this compound within a fume hood.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
Avoid creating aerosols.
4. Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. |
| Solutions Containing this compound | - Collect in a sealed, compatible waste container.- Label clearly as "Hazardous Waste" with the full chemical name.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3] |
Quantitative Data for this compound
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| EED Binding Affinity (IC50) | 0.2 nM | Biochemical Assay | [1][2] |
| Cell Growth Inhibition (IC50) | 1.2 nM | KARPAS422 | [1][2] |
| In Vivo Efficacy | Complete and persistent tumor regression | KARPAS422 xenograft model | [1][3] |
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
